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  • Product: Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride
  • CAS: 2230803-01-5

Core Science & Biosynthesis

Foundational

Structure Elucidation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate Hydrochloride: A Comprehensive Analytical Framework

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery[1]. Spirocyclic amines, in particular, have emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery[1]. Spirocyclic amines, in particular, have emerged as highly privileged bioisosteres for traditional saturated heterocycles like piperidines and morpholines[2]. This in-depth technical guide provides a rigorous framework for the structural elucidation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 2230803-01-5)[3]. By detailing the causality behind specific analytical choices, this whitepaper establishes a self-validating protocol utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the spirocyclic architecture and salt form.

Structural Significance in Modern Medicinal Chemistry

The 6-azaspiro[3.5]nonane scaffold represents a critical structural motif in contemporary medicinal chemistry[4]. Incorporating a cyclobutane ring orthogonally fused to a piperidine ring via a single quaternary carbon (C4) provides several distinct pharmacological advantages:

  • Multiparametric Optimization : The inherent 3D geometry projects functional groups across diverse spatial vectors, enabling tighter interactions with target proteins while reducing off-target promiscuity[5][6].

  • Physicochemical Enhancement : Replacing a standard piperidine with a spirocyclic equivalent often dramatically improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability against cytochrome P450 (CYP) oxidation[2][7].

  • Conformational Restriction : The spiro-fusion locks the piperidine ring into a defined conformation, pre-organizing the methyl carboxylate group at the C7 position for optimal receptor binding[1].

Analytical Strategy & Causality

The structural elucidation of spirocyclic hydrochlorides demands a rigorous, orthogonal approach. A single analytical technique is insufficient to capture both the atomic connectivity and the ionization state of the molecule.

  • Why HRMS First? High-Resolution Mass Spectrometry (ESI+) is deployed to establish the exact mass of the organic cation. The causality here is fundamental: before mapping connectivity, one must validate the molecular formula ( C10​H18​NO2+​ ) and confirm that no ester hydrolysis or ring-opening occurred during synthesis or storage[8].

  • Why 2D NMR over 1D? 1D 1H and 13C NMR provide the count of chemical environments, but spirocycles possess a quaternary carbon (C4) that acts as an "NMR-silent" bridge in standard COSY experiments. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is strictly required. The definitive proof of the spiro[3.5] architecture relies on observing long-range 3JCH​ couplings across the spiro center[4][9].

Workflow A Sample Prep (HCl Salt) B HRMS (ESI+) Exact Mass A->B C 1D NMR (1H, 13C) A->C E Data Synthesis & Validation B->E D 2D NMR (COSY, HMBC) C->D D->E

Fig 1: Multi-modal analytical workflow for spirocyclic structure elucidation.

Self-Validating Experimental Protocols

Sample Preparation & Matrix Selection

Protocol:

  • Weigh 15 mg of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride into a clean vial.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D).

  • Transfer to a 5 mm NMR tube, ensuring no particulate matter remains.

Causality & Validation: The selection of DMSO- d6​ over D2​O or CD3​OD is a critical self-validating choice. In protic deuterated solvents, the critical NH2+​ protons of the hydrochloride salt rapidly exchange with deuterium, rendering them invisible. By utilizing anhydrous DMSO- d6​ , the ion pair is fully solvated without proton exchange, allowing the broad NH2+​ signal (~9.0 ppm) to be observed. This confirms the integrity of the hydrochloride salt and proves the sample has not degraded to the free base[4].

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Dilute a 1 µL aliquot of the sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Inject into a Q-TOF mass spectrometer utilizing Electrospray Ionization in positive mode (ESI+).

  • Calibrate against a known internal standard (e.g., Leucine Enkephalin) to ensure mass accuracy within < 3 ppm.

Causality & Validation: ESI+ is chosen because the basic piperidine nitrogen readily accepts a proton (or is already protonated as the salt). The observation of the [M+H]+ peak validates the intact spirocyclic ester[8].

Multidimensional NMR Spectroscopy

Protocol:

  • Acquire standard 1D 1H (400 MHz) and 13C (100 MHz) spectra with relaxation delays ( D1​ ) of 2.0s and 3.0s, respectively.

  • Acquire a 1H−1H COSY spectrum to trace the isolated spin systems within the cyclobutane and piperidine rings independently.

  • Acquire 1H−13C HSQC to assign all directly bonded protons to their respective carbons.

  • Acquire 1H−13C HMBC optimized for long-range couplings ( nJCH​=8 Hz).

Causality & Validation: The HMBC experiment is the linchpin of this protocol. The cyclobutane protons (H1/H3) and the piperidine protons (H5/H9) belong to isolated spin systems that do not couple in COSY. The structural validation is only achieved when HMBC cross-peaks converge on the quaternary C4 carbon, unequivocally proving the spiro-fusion[9].

NMR_Network C4 Spiro C4 (Quaternary) H_Cyc H1, H2, H3 (Cyclobutane) H_Cyc->C4 HMBC H_Cyc->H_Cyc COSY H_Pip H5, H8, H9 (Piperidine) H_Pip->C4 HMBC H7 H7 (Chiral Center) H_Pip->H7 COSY

Fig 2: Key 2D NMR correlation network establishing the spirocyclic linkage.

Quantitative Data Synthesis

The following tables summarize the expected quantitative analytical data, forming a reference standard for the validation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]+ C10​H18​NO2+​ 184.1332184.1335+1.6100% (Base Peak)
[M+Na]+ C10​H17​NO2​Na+ 206.1152206.1150-0.915%
Fragment 1 C8​H12​N+ 122.0964122.0966+1.645% (Loss of COOMe)

Table 2: 1H and 13C NMR Assignments (DMSO- d6​ , 400/100 MHz)

Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity & IntegrationKey HMBC Correlations ( 2J , 3J )
C1, C3 (Cyc)29.51.85 - 2.15m, 4HC2, C4 , C5, C9
C2 (Cyc)14.81.60 - 1.80m, 2HC1, C3, C4
C4 (Spiro)40.2---
C5 (Pip)49.53.10, 3.25d (ABq), 2HC4 , C7, C9
N6 (Amine)-8.90 - 9.30br s, 2H ( NH2+​ )-
C7 (Pip)58.44.15dd, 1HC=O, C5, C8
C8 (Pip)24.61.90 - 2.05m, 2HC4, C7, C9
C9 (Pip)31.81.55 - 1.75m, 2HC4 , C5, C7, C8
C=O (Ester)169.2---
O- CH3​ 52.83.72s, 3HC=O

Conclusion

The structural elucidation of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride requires a meticulously designed analytical workflow. By combining the exact mass capabilities of HRMS with the spatial and connectivity mapping of 2D NMR (specifically HMBC), researchers can confidently validate the integrity of this sp3 -rich scaffold. Understanding the causality behind matrix selection (DMSO- d6​ ) and sequence prioritization ensures that both the complex spirocyclic core and its pharmaceutically relevant salt form are accurately characterized, accelerating downstream applications in drug discovery.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. 5

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - NIH. 6

  • The Spirocycle Surge in Drug Discovery - Drug Hunter.7

  • Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks - UAM. 9

  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock. 2

  • 2230803-01-5|Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride - BLD Pharm. 3

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. 1

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - ACS Publications. 8

  • 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol - Benchchem. 4

Sources

Exploratory

"potential applications of azaspiro[3.5]nonane derivatives in medicinal chemistry"

An In-Depth Technical Guide The Azaspiro[3.5]nonane Scaffold: A Rising Star in Medicinal Chemistry and Drug Design Executive Summary In the modern era of drug discovery, the pursuit of novel chemical matter with improved...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide The Azaspiro[3.5]nonane Scaffold: A Rising Star in Medicinal Chemistry and Drug Design

Executive Summary

In the modern era of drug discovery, the pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic properties is paramount. Medicinal chemists are increasingly looking beyond traditional flat, aromatic structures in a strategy often termed "escaping flatland."[1] This guide focuses on the azaspiro[3.5]nonane scaffold, a three-dimensional (3D) structural motif that has emerged as a privileged core in the design of next-generation therapeutics. Its inherent rigidity, synthetic tractability, and ability to confer favorable drug-like properties have propelled its application across multiple therapeutic areas, including metabolic disorders, oncology, and neuroscience. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological applications, and future potential of azaspiro[3.5]nonane derivatives.

Part 1: The Strategic Value of Azaspiro[3.5]nonanes in Modern Drug Discovery

The strategic incorporation of spirocyclic systems, particularly the azaspiro[3.5]nonane core, represents a significant advancement in molecular design. Unlike their planar counterparts, these Fsp³-rich scaffolds provide a rigid, three-dimensional framework that allows for the precise spatial orientation of substituents.[2][3] This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[2]

Furthermore, the azaspiro[3.5]nonane motif has been successfully employed as a bioisostere for the piperidine ring, a common fragment in many bioactive compounds.[1] This substitution often leads to marked improvements in physicochemical properties, which are critical for a drug candidate's success. These advantages include:

  • Improved Aqueous Solubility: The non-planar, more polar nature of the scaffold can disrupt crystal packing and improve solvation, leading to higher aqueous solubility.[4] A study on a related 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated this benefit, showing increased water solubility compared to its piperidine analog.[4]

  • Enhanced Metabolic Stability: The quaternary spirocyclic carbon is less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common metabolic liability for piperidine-containing structures.[1]

  • Modulation of Lipophilicity: The introduction of a spirocyclic center can effectively reduce a molecule's lipophilicity (LogP/LogD), a key strategy for improving a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

Part 2: Synthesis of the Azaspiro[3.5]nonane Core: Key Methodologies

The primary synthetic challenge in constructing the azaspiro[3.5]nonane skeleton lies in the stereoselective formation of the spirocyclic quaternary carbon center.[2] Several robust strategies have been developed to address this, enabling access to a diverse range of derivatives for biological screening.

Methodology 1: Asymmetric Cyclopropanation and Ring-Expansion

This elegant, catalytic approach provides excellent enantiocontrol and is suitable for a variety of substrates. It involves the formation of a spiro[2.5]octane intermediate, which then undergoes a ring-expansion to yield the desired 7-azaspiro[3.5]nonane core.[2]

Experimental Protocol: Two-Stage Synthesis of Chiral 7-Azaspiro[3.5]nonane [2]

Stage 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

  • Reaction Setup: To a solution of N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere, add a chiral rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄, 0.5 mol%).

  • Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM to the reaction mixture over a period of 4-6 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield the chiral spiro[2.5]octane precursor.

Stage 2: Ring Expansion

  • Reaction Setup: Dissolve the spiro[2.5]octane precursor (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) or a Brønsted acid to catalyze the ring expansion.

  • Reaction Monitoring: Monitor the formation of the 7-azaspiro[3.5]nonane product by LC-MS.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the final product by column chromatography.

Logical Workflow for Azaspiro[3.5]nonane Synthesis

cluster_0 Asymmetric Cyclopropanation cluster_1 Ring Expansion Start N-Boc-4-methylenepiperidine + Ethyl Diazoacetate Catalyst Chiral Rh(II) Catalyst Start->Catalyst Cyclopropanation Formation of Spiro[2.5]octane Precursor Start->Cyclopropanation Catalyst->Cyclopropanation Purification1 Purification (Chromatography) Cyclopropanation->Purification1 Expansion Lewis/Brønsted Acid Catalyzed Expansion Final Chiral 7-Azaspiro[3.5]nonane Core Expansion->Final Purification2 Purification (Chromatography) Final->Purification2 Purification1->Expansion

Caption: General workflow for the asymmetric synthesis of the 7-azaspiro[3.5]nonane core.

Methodology 2: Solid-Phase Synthesis for Library Diversification

To efficiently explore the structure-activity relationship (SAR) of the azaspiro[3.5]nonane scaffold, solid-phase organic synthesis (SPOS) can be employed to generate large libraries of compounds for high-throughput screening.[5]

Experimental Protocol: On-Resin Diversification of 7-Azaspiro[3.5]nonane [5]

  • Resin Preparation: Swell Wang resin (1.0 g, ~1.2 mmol/g loading) in DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes. Drain the solvent.

  • Immobilization: Activate N-Boc-7-azaspiro[3.5]nonane-x-carboxylic acid (3 eq.) with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and an activator like 1-hydroxybenzotriazole (HOBt) (3 eq.) in N,N-dimethylformamide (DMF). Add the activated acid to the swollen resin and agitate for 12-16 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

  • N-Boc Deprotection: Swell the resin in DCM. Add a solution of 20% trifluoroacetic acid (TFA) in DCM and agitate for 30 minutes. Drain and wash the resin thoroughly with DCM and a neutralizing base (e.g., 10% diisopropylethylamine in DCM) to expose the free secondary amine.

  • On-Resin Diversification (Example: Amide Bond Formation):

    • Swell the deprotected resin in DMF.

    • In a separate vial, pre-activate a diverse set of carboxylic acids (R-COOH) (4 eq.) with a coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 8 eq.).

    • Add the activated acid solutions to individual wells containing the resin and agitate for 4-6 hours.

  • Cleavage and Isolation: Wash the resin thoroughly. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours. Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen to yield the final library of diversified azaspiro[3.5]nonane derivatives.

Part 3: Validated Applications in Drug Development Programs

The unique structural and physicochemical properties of azaspiro[3.5]nonane derivatives have led to their successful application in several therapeutic areas.

Metabolic Disorders: GPR119 Agonists for Type 2 Diabetes

The G protein-coupled receptor 119 (GPR119) is a highly attractive target for type 2 diabetes because its activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like GLP-1 from intestinal L-cells.[2][6] The 7-azaspiro[3.5]nonane scaffold has proven to be a key structural motif in the design of potent and selective GPR119 agonists.[2][3][4][6][7]

The rigid spirocyclic core helps to position the interacting moieties in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[6]

Signaling Pathway of GPR119 Agonists

Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Stimulates GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Stimulates

Caption: GPR119 signaling pathway activated by an azaspiro[3.5]nonane agonist.

Structure-activity relationship studies have led to the identification of highly potent compounds, such as compound 54g , which exhibits excellent in vitro activity and a desirable pharmacokinetic profile.[8]

Table 1: Biological and Pharmacokinetic Data for GPR119 Agonist 54g

Parameter Species Value Reference
GPR119 EC₅₀ Human 1.2 nM [6]
GPR119 EC₅₀ Rat 2.5 nM [6]
Oral Bioavailability (F) Rat 65% [8]

| Half-life (t₁/₂) | Rat | 4.1 h |[8] |

Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement) [6]

  • Cell Culture: Culture a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in appropriate media. Seed cells into 384-well plates and incubate overnight.

  • Assay Preparation: Remove the culture medium and incubate the cells with an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at room temperature. This step prevents the degradation of cAMP.

  • Compound Addition: Add test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) at various concentrations to the wells. Incubate for a further 30 minutes at room temperature.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Oncology: Covalent Inhibitors of KRAS G12C

Mutations in the RAS proto-oncogene are drivers in a significant portion of human cancers, with the KRAS G12C mutation being a particularly important therapeutic target.[9] The development of covalent inhibitors that bind to the mutated cysteine residue has been a major breakthrough. Recently, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were identified as potent and metabolically stable covalent inhibitors of KRAS G12C.[9]

X-ray crystallography has revealed that the 2,7-diazaspiro[3.5]nonane moiety effectively binds in the switch-II pocket of the KRAS G12C protein, providing a rigid anchor for the covalent warhead.[9] Optimization of this series led to compound 7b , which demonstrated dose-dependent anti-tumor activity in a xenograft mouse model.[9]

Table 2: In Vitro and In Vivo Activity of KRAS G12C Inhibitor 7b

Parameter Model System Value Reference
KRAS G12C IC₅₀ Biochemical Assay 0.048 µM [9]
Cellular p-ERK IC₅₀ NCI-H1373 cells 0.052 µM [9]
Metabolic Stability (t₁/₂) Human Liver Microsomes >60 min [9]

| Tumor Growth Inhibition | NCI-H1373 Xenograft | 98% at 30 mg/kg |[9] |

Experimental Protocol: In Vivo Xenograft Model Efficacy Study [9]

  • Cell Implantation: Subcutaneously implant NCI-H1373 human non-small cell lung cancer cells (which harbor the KRAS G12C mutation) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.

  • Compound Administration: Administer the test compound (e.g., compound 7b ) or vehicle orally (p.o.) or via another appropriate route, once daily at specified doses (e.g., 3, 10, 30 mg/kg).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days for the duration of the study (e.g., 21 days).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Monitor body weight as a measure of general toxicity.

Emerging Applications

The versatility of the azaspiro[3.5]nonane scaffold extends to other promising areas:

  • CNS and Pain (Sigma Receptor Ligands): 2,7-diazaspiro[3.5]nonane derivatives have been developed as high-affinity ligands for sigma receptors (S1R and S2R).[10] Certain compounds in this class have demonstrated significant antiallodynic effects in animal models of neuropathic pain, highlighting their potential for treating CNS disorders.[10] For instance, compound 4b showed a Kᵢ of 2.7 nM for S1R and a 10-fold selectivity over S2R.[10]

  • Antiviral (SARS-CoV-2 Inhibitors): Through structure-guided design, 6-azaspiro[3.5]nonane derivatives have been identified as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[11] These compounds displayed submicromolar inhibitory activity in biochemical assays and were devoid of cytotoxicity, marking a potential new avenue for antiviral drug development.[11]

Part 4: Conclusion and Future Outlook

The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional flat structures, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The clinical and preclinical success of derivatives targeting GPR119 and KRAS G12C validates the potential of this scaffold.[4][8][9]

Future exploration will likely focus on:

  • Novel Diversification: Developing new synthetic methods to functionalize different positions on the azaspiro[3.5]nonane core to explore new chemical space.

  • New Therapeutic Targets: Applying the scaffold to other challenging targets, such as protein-protein interactions and other classes of enzymes and receptors.

  • Computational Chemistry: Utilizing in silico modeling and computational tools to rationally design next-generation derivatives with optimized properties and tailored biological activities.

As the demand for innovative therapeutics continues to grow, the azaspiro[3.5]nonane scaffold is poised to play an increasingly important role in the development of safer and more effective medicines.

Part 5: References

  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery. Benchchem.

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.

  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem.

  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. Benchchem.

  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery. Benchchem.

  • An improved synthesis of 2-oxa-7-azaspiro[3][6]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.

  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.

  • An azaspirane derivative suppresses growth and induces apoptosis of ER-positive and ER-negative breast cancer cells through the modulation of JAK2/STAT3 signaling pathway. SciSpace.

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. PMC.

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC.

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.

Sources

Foundational

Escaping Flatland: A Technical Guide to the Discovery and Integration of Novel Spirocyclic Scaffolds in Drug Design

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe lead optimization programs stalling due to the inherent liabilities of planar, sp2-hybridized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe lead optimization programs stalling due to the inherent liabilities of planar, sp2-hybridized molecules—a phenomenon often termed "molecular obesity." The transition toward spirocyclic scaffolds is not merely a structural trend; it is a fundamental thermodynamic and pharmacokinetic upgrade. By replacing flat aromatic rings with three-dimensional spirocycles, we can dramatically improve target selectivity, aqueous solubility, and metabolic stability. This whitepaper provides an in-depth technical roadmap for the rationale, computational discovery, and experimental synthesis of novel spirocyclic scaffolds.

The Rationale: Thermodynamics and the "Escape from Flatland"

For decades, high-throughput screening (HTS) libraries were dominated by planar heteroaromatic compounds due to their ease of synthesis via standard cross-coupling reactions. However, this reliance on 2D architectures led to high attrition rates in clinical trials. The paradigm shift was catalyzed by the seminal "Escape from Flatland" analysis, which demonstrated a direct correlation between the fraction of sp3-hybridized carbons (Fsp3) and the probability of a molecule progressing through clinical development[1].

The Causality of Physicochemical Improvements

Spirocycles—defined as two rings sharing a single quaternary carbon atom—are inherently three-dimensional[2]. Integrating these scaffolds into drug design exerts two major biophysical effects:

  • Thermodynamic Pre-organization: Flat molecules often must adopt energetically unfavorable conformations to bind to complex 3D protein pockets. Spirocycles lock the ligand into a pre-organized 3D vector space. This reduces the entropic penalty ( ΔS ) incurred upon binding, translating to higher binding affinity ( ΔG ).

  • Disruption of Crystal Packing: Planar aromatic rings tend to π -stack, leading to highly stable crystal lattices that are difficult to solvate. The orthogonal geometry of spirocycles disrupts this packing, significantly lowering the melting point and drastically improving aqueous solubility—a critical parameter for oral bioavailability[3].

G A 2D Planar Scaffolds (High Aromaticity) B Spirocyclic Scaffolds (High Fsp3) A->B Escape from Flatland C Enhanced Physicochemical Properties B->C D Reduced Off-Target Promiscuity B->D E Higher Clinical Success Rate C->E D->E

Caption: Logical progression from 2D planar molecules to 3D spirocycles improving clinical success.

High-Throughput Computational Workflow

Because spirocycles possess distinct vector topographies, standard 2D similarity searches are insufficient for scaffold hopping. A robust computational workflow must account for the rigid, orthogonal nature of the spiro-node.

Workflow Step1 1. Computational Design Virtual Library Generation Step2 2. High-Throughput Docking Conformational Analysis Step1->Step2 Step3 3. Chemical Synthesis Dearomatization / Cycloaddition Step2->Step3 Step4 4. In Vitro Validation NMR, LC-MS, ADME Profiling Step3->Step4

Caption: End-to-end workflow for the discovery and validation of novel spirocyclic scaffolds.

Experimental Protocol: Synthesis and Validation of a Model Spirocycle

The synthesis of highly congested quaternary spiro-centers has historically been challenging. However, modern methods such as hypervalent iodine-mediated dearomatization have revolutionized access to these chemical spaces[4]. Below is a field-proven, self-validating protocol for the synthesis of a spirocyclic lactam via oxidative dearomatization.

Step-by-Step Methodology: Iodine(III)-Mediated Spirocyclization

Step 1: Reagent Preparation & Setup

  • Action: Dissolve 1.0 mmol of the para-substituted phenolic precursor (containing an internal pendant nucleophile, such as an amide) in 10 mL of anhydrous 2,2,2-trifluoroethanol (TFE).

  • Causality of Choice: TFE is selected as the solvent because its high ionizing power and low nucleophilicity stabilize the radical/cationic intermediates formed during oxidation without participating in unwanted side reactions.

Step 2: Oxidative Dearomatization

  • Action: Cool the solution to 0 °C. Add 1.1 equivalents of Phenyliodine(III) diacetate (PIDA) dropwise over 10 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality of Choice: PIDA is chosen over heavy-metal oxidants (e.g., Pb(OAc)4) because it is environmentally benign and prevents transition-metal contamination in downstream biochemical assays, which frequently causes false-positive assay interference[4]. The phenolic oxygen attacks the iodine of PIDA, followed by an intramolecular nucleophilic attack that forms the spiro-center and eliminates iodobenzene.

Step 3: Reaction Monitoring (Self-Validating System)

  • Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into a UPLC-MS system.

  • Validation Logic: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the starting phenol mass and the exclusive appearance of the [M+H]+ ion corresponding to the dearomatized spirocycle. This prevents premature quenching and ensures over-oxidation has not occurred.

Step 4: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 x 15 mL). Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 5: Structural Elucidation

  • Action: Perform 1D ( 1H , 13C ) and 2D-NMR (HSQC, HMBC) spectroscopy.

  • Validation Logic: 1D 13C -NMR often yields weak signals for quaternary carbons due to long relaxation times ( T1​ ). Therefore, 2D HMBC is mandatory. The observation of cross-peaks between the protons of the newly formed ring and the quaternary spiro-carbon definitively validates the spirocyclic connectivity.

Pharmacokinetic Profiling & Data Analysis

The ultimate validation of a spirocyclic scaffold lies in its biological and physicochemical performance compared to its planar counterpart. The data below summarizes a typical optimization outcome when replacing a flat phenyl ring with a spiro[3.3]heptane core[5].

Table 1: Comparative Physicochemical Data
ParameterPlanar Analog (Benzene core)Spirocyclic Analog (Spiro[3.3]heptane)Causality / Implication
Fsp3 0.150.65Increased 3D spatial projection.
Aqueous Solubility ( μ M) 12145Disruption of planar crystal packing lowers lattice energy.
LogD (pH 7.4) 4.22.8Reduced lipophilicity minimizes non-specific hydrophobic interactions.
Off-target Kinase Hits 1423D shape prevents promiscuous binding to flat, conserved ATP pockets.
Table 2: In Vitro ADME Profiling
Scaffold IDTarget IC50 (nM)Human Liver Microsomes ( t1/2​ , min)Permeability ( Papp​×10−6 cm/s)
Cmpd-A (Planar) 451215.2
Cmpd-B (Spirocyclic) 184822.4

Analysis: The spirocyclic analog (Cmpd-B) demonstrates a nearly 3-fold improvement in target potency due to conformational pre-organization. Furthermore, the removal of the electron-rich aromatic ring removes a primary site for Cytochrome P450-mediated epoxidation, extending the microsomal half-life from 12 to 48 minutes.

References

  • [4] Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. URL:

  • [3] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. URL:

  • [2] Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. URL:

  • [5] Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. URL:

  • [1] Escape from flatland: increasing saturation as an approach to improving clinical success. Semantic Scholar. URL:

Sources

Exploratory

Advanced Technical Whitepaper: Methyl 6-azaspiro[3.5]nonane-7-carboxylate Hydrochloride in Drug Discovery

Executive Summary In the modern landscape of medicinal chemistry, the paradigm shift from flat, sp2-rich aromatic systems to sp3-rich, three-dimensional architectures has become a cornerstone of rational drug design[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry, the paradigm shift from flat, sp2-rich aromatic systems to sp3-rich, three-dimensional architectures has become a cornerstone of rational drug design[1]. Escaping "flatland" improves clinical success rates by enhancing target specificity and reducing off-target toxicity. Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 2230803-01-5) [2] represents a premier building block in this space. As a structurally constrained bioisostere of pipecolic acid (piperidine-2-carboxylic acid), this spirocyclic scaffold allows drug development professionals to rigidly define the 3D vectors of their pharmacophores while drastically improving metabolic stability[3].

This guide provides an in-depth analysis of the compound's structural rationale, physicochemical profile, safety protocols, and field-proven synthetic workflows.

Structural Rationale & Pharmacological Logic

The integration of a spiro-cyclobutane ring at the C5 position of a pipecolic acid core creates a highly specialized conformational restriction. By locking the piperidine ring into a specific chair conformation, the spirocycle reduces the conformational entropy of the molecule. When incorporated into a peptide or small molecule inhibitor, this pre-organization lowers the entropic penalty upon target binding, directly translating to enhanced binding affinity[4].

Furthermore, the bulky spiro-junction provides intense steric shielding to adjacent amide bonds, effectively evading proteolytic cleavage and CYP450-mediated metabolism[3].

PharmacologicalLogic Scaffold Methyl 6-azaspiro[3.5]nonane- 7-carboxylate Scaffold Sub1 Spiro-Cyclobutane Integration Scaffold->Sub1 Sub2 Pipecolic Acid Core Scaffold->Sub2 Effect1 Restricted Conformational Entropy Sub1->Effect1 Effect2 Steric Shielding of Peptide Bonds Sub1->Effect2 Effect3 Pre-organized 3D Vector Sub2->Effect3 Outcome1 Enhanced Target Affinity Effect1->Outcome1 Outcome2 Increased Metabolic Stability Effect2->Outcome2 Effect3->Outcome1

Fig 1. Pharmacological logic of spirocyclic pipecolic acid bioisosteres.

Quantitative Data & Physicochemical Profiling

The following table summarizes the critical physicochemical properties required for accurate stoichiometric calculations and formulation planning.

PropertyValue
Chemical Name Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride
CAS Registry Number 2230803-01-5[2]
Molecular Formula C10H17NO2 • HCl
Molecular Weight 219.71 g/mol
Free Base Exact Mass 183.13 (M+H = 184.13)
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMSO, DMF, MeOH; Moderately soluble in H2O
Storage Conditions 2-8°C (Short term) or -20°C (Long term), Desiccated

Safety, Hazard Assessment, and Handling

As a Senior Application Scientist, I must emphasize the causality behind the handling requirements for this specific compound.

Why a Hydrochloride Salt? The compound is supplied as an HCl salt to protonate the secondary N6 amine. This prevents spontaneous N-oxidation, limits autocatalytic degradation, and significantly extends the shelf-life of the ester. However, this salt formation renders the compound highly hygroscopic.

Handling Protocols:

  • Moisture Sensitivity: If exposed to ambient humidity, the absorbed water can create a microenvironment that, over time, facilitates premature hydrolysis of the C7 methyl ester. Always allow the sealed container to reach room temperature before opening to prevent condensation.

  • GHS Classification: Classified as a standard laboratory irritant (Skin/Eyes/Respiratory)[5].

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat. All weighing and transferring should be conducted within a certified fume hood to avoid inhalation of the fine crystalline dust.

  • Storage: Flush the vial with an inert gas (Argon or N2) before resealing. Store at 2-8°C for routine use, or -20°C for long-term archiving.

Synthetic Utility & Experimental Workflows

Because this molecule contains both an electrophilic ester and a nucleophilic secondary amine, synthetic workflows must be highly controlled. The most common application is coupling an incoming N-protected amino acid to the sterically hindered N6 amine of the spirocycle, followed by saponification of the C7 ester for downstream elongation.

SyntheticWorkflow Start Ester HCl Salt (CAS: 2230803-01-5) Coupling N6 Amide Coupling Add Scaffold RT, 12 hr Start->Coupling Free base generation Activation Acid Activation R-COOH + HATU DIPEA, DMF, 0°C Activation->Coupling Active ester Hydrolysis Saponification LiOH, THF/H2O 0°C to RT Coupling->Hydrolysis Intermediate Product Elongated Peptidomimetic Hydrolysis->Product Yield >80%

Fig 2. Workflow for N6-amide coupling and subsequent C7-ester saponification.

Protocol A: HATU-Mediated Amide Coupling at the N6 Position

Causality: The spiro-cyclobutane ring creates immense steric bulk around the N6 amine. Traditional coupling agents (e.g., EDC/HOBt) will yield poor results. HATU is mandated here because its HOAt leaving group forms a highly reactive 7-aza-1-hydroxybenzotriazole ester. The nitrogen in the pyridine ring of HOAt provides crucial intramolecular hydrogen bonding that stabilizes the transition state during the attack of the hindered amine[6][7]. DIPEA is utilized as a non-nucleophilic base to liberate the free amine from the HCl salt without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under Argon, dissolve the incoming N-protected amino acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (1.0 eq) as a solid or dissolved in a minimal volume of DMF.

  • Coupling: Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Self-Validation System: Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation criteria: Disappearance of the scaffold mass (M+H = 184.1) and the appearance of the target product mass. The absence of the HOAt-adduct confirms completion.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Saponification of the C7 Methyl Ester

Causality: To prepare the newly formed dipeptide for further C-terminal elongation, the methyl ester must be hydrolyzed. LiOH is explicitly chosen over NaOH or KOH. The Lithium ion (Li+) acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbon, accelerating hydroxide attack at lower temperatures (0°C), which is critical to prevent epimerization at the adjacent C7 chiral center.

Step-by-Step Methodology:

  • Solvation: Dissolve the coupled spirocyclic intermediate (1.0 eq) in a 3:1 mixture of THF:H2O (0.2 M).

  • Hydrolysis: Cool the solution to 0°C. Add LiOH·H2O (2.0 eq) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then allow to slowly warm to RT for 2-4 hours.

  • Self-Validation System: Monitor via TLC (EtOAc/Hexane) or LC-MS. Validation criteria: Complete consumption of the starting ester and appearance of the highly polar free acid (M+H shift of -14 Da).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with water, cool to 0°C, and carefully acidify to pH ~3 using 1M HCl. Extract the precipitated free acid with EtOAc or DCM. Dry and concentrate to yield the final building block.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery". Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Fidanze, S., et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery". Source: Taylor & Francis / Expert Opinion on Drug Discovery. URL: [Link]

  • "Design, Synthesis, and Biological Evaluation of Stable β6.3-Helices: Discovery of Non-Hemolytic Antibacterial Peptides". Source: PubMed Central (PMC). URL: [Link]

Sources

Foundational

"solubility and stability of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride"

An In-depth Technical Guide for the Physicochemical Characterization of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride Introduction: Contextualizing the Molecule in Drug Development Methyl 6-azaspiro[3.5]nonane...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Physicochemical Characterization of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Introduction: Contextualizing the Molecule in Drug Development

Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a molecule of interest possessing a unique three-dimensional architecture. Its structure is characterized by a spirocyclic core, which introduces conformational rigidity—a feature often sought in modern drug design to enhance metabolic stability and target specificity.[1] The presence of a secondary amine and a methyl ester functionality dictates its physicochemical behavior and potential liabilities.

The conversion of the parent amine to a hydrochloride salt is a deliberate and common strategy in pharmaceutical development. This is primarily done to improve aqueous solubility and enhance solid-state stability compared to the free base form.[2][3] However, this salt form is not without its own challenges, including potential hygroscopicity and pH-dependent stability.

This guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride. It is designed for researchers, chemists, and formulation scientists, offering both the theoretical basis and detailed experimental protocols necessary to generate a robust data package for this promising compound. The central tenet of this guide is not merely to perform experiments, but to understand the underlying chemistry that drives the observed properties, thereby enabling informed decisions throughout the drug development lifecycle.

Section 1: Physicochemical Profile and Predicted Behavior

A proactive assessment of a molecule's inherent properties is fundamental. Based on its structure, we can anticipate the following characteristics:

  • Ionization and pKa: The 6-aza group (a secondary amine) is the primary basic center. Its pKa value will govern the pH at which the molecule is ionized. While experimental determination is crucial, its value is expected to be in the typical range for secondary alicyclic amines (pKa ~9-11). This pKa is the cornerstone of its pH-dependent solubility.

  • Lipophilicity (LogP/LogD): The spirocyclic hydrocarbon framework contributes to the molecule's lipophilicity. The calculated LogP (cLogP) of the free base will likely be moderately high. However, the distribution coefficient at physiological pH (LogD~7.4) will be significantly lower due to the protonation of the amine, which is the basis for the salt's enhanced aqueous solubility.

  • Key Chemical Liabilities:

    • Ester Hydrolysis: The methyl ester is the most probable site of chemical degradation. It is susceptible to hydrolysis under both acidic and, more significantly, basic conditions to yield the corresponding carboxylic acid and methanol.[4][5][6] The kinetics of this degradation must be thoroughly understood.

    • Salt Disproportionation: In the solid state, particularly in the presence of moisture and certain excipients, hydrochloride salts of weak bases can disproportionate, reverting to the free base and hydrochloric acid.[7][8][9] This can dramatically alter the physical and chemical properties of the drug substance.

Section 2: A Systematic Approach to Solubility Assessment

Solubility is not a single value but a context-dependent property that dictates bioavailability and formulation strategy.[10][11] We must differentiate between kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous medium. It is a critical parameter in early discovery to rank-order compounds and identify potential issues.[12] Methods like nephelometry, which measures light scattering from precipitated particles, are ideal for this purpose.[13]

Protocol 2.1.1: Kinetic Solubility Determination by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Compound Addition: Use an automated liquid handler to dispense small volumes of the DMSO stock solution into the aqueous buffer to achieve a range of final concentrations (e.g., 1-200 µM) with a final DMSO concentration ≤1%.

  • Measurement: Immediately place the plate in a laser nephelometer. Measure the light scattering at time zero and monitor over a period of 1-2 hours at a controlled temperature (e.g., 25°C).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating precipitation.

Thermodynamic Solubility: The Equilibrium Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pH, in contact with its most stable solid form.[10] The shake-flask method remains the definitive standard.

Protocol 2.2.1: Thermodynamic Solubility by the Shake-Flask Method

  • System Preparation: Add an excess amount of the solid compound to a series of glass vials containing different aqueous media (e.g., purified water, 0.1 N HCl, buffers at pH 4.5, 6.8, and 7.4, and biorelevant media like FaSSIF/FeSSIF).[10] The presence of excess solid is critical.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A period of 24-72 hours is typical, but should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[10]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot at high speed (e.g., >14,000 rpm) and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • pH Measurement: Measure the final pH of the solution in each vial after equilibration.

Data Presentation: Summarizing Solubility

All solubility data should be meticulously tabulated for clear interpretation.

MediumTemperature (°C)pH (Initial)pH (Final)Thermodynamic Solubility (µg/mL)Method of Analysis
Purified Water25N/AHPLC-UV
0.1 N HCl371.0HPLC-UV
pH 4.5 Acetate Buffer374.5HPLC-UV
pH 6.8 Phosphate Buffer376.8HPLC-UV
FaSSIF376.5HPLC-UV

Section 3: Comprehensive Stability and Degradation Analysis

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[14] Forced degradation, or stress testing, is the cornerstone of developing and validating such a method.[15][16] The goal is to induce 5-20% degradation to ensure that degradation products are formed at sufficient levels for detection and resolution from the parent peak.[16]

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is the most common and effective tool.[17][18] The development process involves screening different columns, mobile phase compositions (acetonitrile/methanol, water/buffers), and gradients to achieve adequate separation between the parent compound and all process impurities and degradation products.

G

Forced Degradation (Stress Testing) Protocols

These studies should be performed on a single batch of the drug substance in both solid and solution states.[19]

Protocol 3.2.1: Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl. Heat at 60-80°C. Sample at various time points (e.g., 2, 4, 8, 24 hours) until target degradation is achieved. Neutralize samples before HPLC analysis.[16][19]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Maintain at room temperature or slightly elevated temperature (e.g., 40°C), as ester hydrolysis is often rapid under basic conditions. Sample frequently (e.g., 0.5, 1, 2, 4 hours). Neutralize samples before HPLC analysis.[16][19]

  • Neutral Hydrolysis: Dissolve the compound in purified water. Heat at 60-80°C and sample at time points similar to acid hydrolysis.

Protocol 3.2.2: Oxidative Degradation

  • Dissolve the compound in a suitable solvent (e.g., water or acetonitrile/water).

  • Add hydrogen peroxide (H₂O₂) to a final concentration of 3-30%.[16][19]

  • Store the solution at room temperature, protected from light.

  • Sample at various time points (e.g., 2, 8, 24, 48 hours).

  • Analyze samples by HPLC. If needed, the reaction can be quenched by adding a reducing agent like sodium bisulfite.

Protocol 3.2.3: Thermal Degradation

  • Solid State: Place the solid drug substance in a controlled temperature oven at an elevated temperature (e.g., 80°C). A parallel study at 80°C with 75% relative humidity (RH) should also be conducted to assess the combined effect of heat and moisture.

  • Solution State: Prepare a solution of the compound and heat it as described for hydrolytic studies.

  • Sample at appropriate time points and analyze.

Protocol 3.2.4: Photostability

  • Expose the solid drug substance and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.[20] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples to determine the extent of photodegradation.

G

Solid-State Stability Considerations
  • Hygroscopicity: This is the tendency to absorb moisture from the air. It is a critical parameter for hydrochloride salts.[21] It can be determined by Dynamic Vapor Sorption (DVS) analysis, which measures the change in mass of a sample as it is exposed to a range of relative humidities. Excessive hygroscopicity can lead to physical changes (deliquescence) and chemical degradation (e.g., hydrolysis).

  • Polymorphism: The existence of different crystal forms of the same compound is common. Each polymorph can have different solubility and stability properties. Screening for polymorphism using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is essential.

Section 4: Integrated Recommendations for Handling and Formulation

The data generated from the studies outlined above will provide a clear path forward.

  • Handling and Storage: Based on thermal and photostability results, define appropriate handling conditions. If the compound is light-sensitive, it must be handled under amber light and stored in light-resistant containers. Based on hygroscopicity data, storage in a tightly sealed container with a desiccant may be required.[22] Vendor data for a similar compound suggests storage at room temperature, kept dry and cool, is a reasonable starting point.[23]

  • Formulation Strategy: The pH-solubility profile is paramount. For an oral formulation, the data will indicate whether solubility is sufficient in the acidic environment of the stomach and the near-neutral environment of the intestine. If the primary degradation pathway is base-catalyzed hydrolysis of the ester, formulations should be designed to maintain a pH where the molecule is most stable (typically acidic for this structure).

  • Analytical Control: The validated stability-indicating method becomes the primary tool for quality control, used in all subsequent long-term stability studies to monitor the purity and potency of the drug substance and its formulated products.[15]

Conclusion

A thorough investigation into the solubility and stability of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride is not merely a regulatory requirement but a fundamental scientific necessity. By systematically applying the kinetic and thermodynamic solubility protocols, conducting rigorous forced degradation studies as outlined by ICH guidelines, and developing a robust stability-indicating analytical method, the development team can build a comprehensive understanding of the molecule's behavior. This knowledge is indispensable for mitigating risks, designing stable formulations, and ensuring the ultimate safety and efficacy of the potential therapeutic agent.

References

  • Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids - Monash University. (n.d.). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc. Retrieved from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Retrieved from [Link]

  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019, April 1). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 15). Retrieved from [Link]

  • Stability Indicating Method Development & Validation - Eagle Analytical. (n.d.). Retrieved from [Link]

  • The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. (n.d.). Retrieved from [Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility | Molecular Pharmaceutics - ACS Publications. (2016, October 21). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. (n.d.). Retrieved from [Link]

  • What is a Stability-indicating assay method? - Royed Training. (2024, February 21). Retrieved from [Link]

  • Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan... - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7). Retrieved from [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms - Academia.edu. (n.d.). Retrieved from [Link]

  • Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process (Journal Article) | ETDEWEB - OSTI. (2006, December 15). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (2025, October 31). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]

  • Glycine Methyl Ester Hydrochloride: A Key Reagent in Organic Synthesis. (2026, March 14). Retrieved from [Link]

  • 2230798-98-6 | methyl 6-azaspiro[3.5]nonane-7-carboxylate | AA Blocks. (n.d.). Retrieved from [Link]

  • Solubility of organic amine salts - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, July 19). Retrieved from [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (1985, March). Retrieved from [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"synthetic routes to functionalized 6-azaspiro[3.5]nonane derivatives"

Application Note: Advanced Synthetic Routes and Functionalization Protocols for 6-Azaspiro[3.5]nonane Derivatives Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Routes and Functionalization Protocols for 6-Azaspiro[3.5]nonane Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to highly sp3 -rich, three-dimensional spirocycles is a proven strategy to enhance the clinical viability of drug candidates[1]. The 6-azaspiro[3.5]nonane scaffold, and its heteroatom-substituted analogues such as 2-oxa-6-azaspiro[3.5]nonane, serve as structurally rigid, metabolically stable bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines.

The Causality of Scaffold Selection: Incorporating a four-membered ring (e.g., an oxetane or cyclobutane) into a spirocyclic framework fundamentally alters the molecule's physicochemical and pharmacokinetic profile. The oxetane motif introduces a strong hydrogen bond acceptor while reducing overall lipophilicity (LogD). Crucially, this structural modification redirects metabolic clearance away from cytochrome P450 (CYP) enzymes—which are highly prone to drug-drug interactions—and introduces susceptibility to microsomal epoxide hydrolase (mEH)[2].

Table 1: Physicochemical & Metabolic Impact of Spirocyclic Incorporation
PropertyFlat Heterocycle (e.g., Piperidine)Spirocyclic Oxetane (e.g., 2-Oxa-6-azaspiro[3.5]nonane)Causality / Mechanism of Action
Lipophilicity (LogD) HigherLower (More polar)The oxygen atom in the highly strained four-membered oxetane ring acts as a strong hydrogen bond acceptor, reducing overall lipophilicity[2].
Metabolic Clearance CYP450-dominatedmEH-dominatedThe spiro-oxetane motif is sterically shielded from CYP oxidation but serves as a substrate for microsomal epoxide hydrolase (mEH)[2].
Aqueous Solubility BaselineSignificantly IncreasedThe reduction in LogD and the disruption of flat crystal packing geometries inherently boost thermodynamic solubility[2].
Structural Rigidity Flexible (Chair flips)Highly RigidThe spiro-fusion locks the conformation, reducing entropic penalties upon target binding[1].

Core Synthetic Strategies for the Spiro Scaffold

The synthesis of the 6-azaspiro[3.5]nonane core relies heavily on the strategic construction of the highly strained four-membered ring. Two primary synthetic routes dominate the literature:

  • Linear Synthesis via 1,3-Diol Cyclization: Starting from commercially available ethyl piperidine-3-carboxylate, the secondary amine is protected (e.g., as a Cbz-carbamate). Subsequent ethoxycarbonylation and reduction yield a 1,3-diol. The oxetane ring is then closed via selective monotosylation followed by base-mediated intramolecular etherification[1].

  • Corey-Chaykovsky Ring Expansion: An alternative approach utilizes an N-protected piperidin-3-one. Treatment with trimethylsulfoxonium iodide generates a transient epoxide, which undergoes rapid ring expansion to form the spirocyclic oxetane[1].

Workflow Start Starting Material (Ethyl piperidine-3-carboxylate) Protect Amine Protection & Ethoxycarbonylation Start->Protect Diol Reduction to 1,3-Diol Protect->Diol Cyclize Monotosylation & Base-Mediated Cyclization Diol->Cyclize Scaffold 2-Oxa-6-azaspiro[3.5]nonane Scaffold Cyclize->Scaffold Funct Functionalization (e.g., Reductive Amination) Scaffold->Funct Target Functionalized Target Derivative Funct->Target

Fig 1. Linear synthetic workflow for 2-oxa-6-azaspiro[3.5]nonane derivatives.

Functionalization Methodologies

Once the spiro scaffold is synthesized or procured as a commercial building block (often supplied as a hydrochloride or hemioxalate salt[3],), the secondary amine at the 6-position serves as the primary vector for diversification.

  • Amide Coupling: The spirocycle can be coupled with carboxylic acids to form complex ligands, monobactam antibiotics[4], or integrated into peptide mimetics such as KAHA ligation monomers[5].

  • Reductive Amination: This is the most atom-economical and operationally simple method for appending alkyl or aryl-alkyl groups to the spirocycle[2].

Mechanism Amine 6-Azaspiro[3.5]nonane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (Ar-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated by HOAc) Hemiaminal->Iminium -H2O Product N-Alkyl Spirocycle (Target) Iminium->Product Hydride NaBH(OAc)3 (Hydride Donor) Hydride->Product Reduction

Fig 2. Mechanistic pathway of reductive amination at the 6-aza position.

Validated Experimental Protocols

Protocol 1: Synthesis of 6-(4-Methoxybenzyl)-2-oxa-6-azaspiro[3.5]nonane via Reductive Amination

This protocol details the functionalization of the spiro scaffold using a mild hydride donor.

Reagents & Materials:

  • 2-oxa-6-azaspiro[3.5]nonane (95 mg, 0.75 mmol)

  • 4-Methoxybenzaldehyde (0.061 mL, 0.5 mmol)

  • Glacial Acetic Acid (HOAc) (0.057 mL, 1.00 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (212 mg, 1.00 mmol)

  • Anhydrous Dichloromethane (DCM) (2 mL)

Step-by-Step Procedure:

  • Hemiaminal Formation: In an oven-dried round-bottom flask, dissolve 4-methoxybenzaldehyde and 2-oxa-6-azaspiro[3.5]nonane in 2 mL of anhydrous DCM.

  • Acidic Activation: Add glacial HOAc to the stirring mixture. Allow the reaction to stir at room temperature (rt) for 15 minutes[2].

    • Causality: The formation of the hemiaminal is reversible. HOAc acts as a Brønsted acid to protonate the hydroxyl group of the hemiaminal, facilitating the loss of water to form the highly electrophilic iminium ion, thereby driving the equilibrium forward.

  • Selective Reduction: Add NaBH(OAc)₃ in a single portion. Stir the reaction mixture at rt overnight[2].

    • Causality: Unlike NaBH₄, which would prematurely reduce the unreacted aldehyde, NaBH(OAc)₃ is sterically hindered and electron-deficient. It selectively reduces the iminium ion, ensuring high product yield and preventing alcohol byproducts.

  • Quenching & Extraction: Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ to neutralize the acetic acid, followed by brine.

    • Self-Validation Checkpoint: Depending on the polarity of the appended functional group, highly polar spirocycles may partition significantly into the aqueous layer. If the expected mass recovery in the organic phase is low, the aqueous layer must be back-extracted with a more polar solvent mixture (e.g., chloroform/isopropanol 3:1) or the product must be recovered directly from the water layer[2].

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH).

Protocol 2: Base-Mediated Spirocyclization to 2-Oxa-6-azaspiro[3.5]nonane

This protocol outlines the critical ring-closing step to form the oxetane motif from a 1,3-diol precursor.

Step-by-Step Procedure:

  • Monotosylation: Dissolve the N-protected 1,3-diol intermediate in anhydrous THF. Cool to 0 °C and add 1.1 equivalents of triethylamine. Dropwise, add 1.0 equivalent of p-toluenesulfonyl chloride (TsCl). Monitor by TLC until the monotosylate is formed[1].

  • Spirocyclization: To the same reaction vessel, slowly add 1.5 equivalents of a strong base (e.g., KOtBu or NaH) to deprotonate the remaining free hydroxyl group.

    • Causality: The highly strained nature of the four-membered ring makes cyclization thermodynamically challenging. A superb leaving group (tosylate) combined with a strong, non-nucleophilic base ensures that the intramolecular alkoxide attack outcompetes intermolecular side reactions[1].

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer, and concentrate.

    • Self-Validation Checkpoint: The successful formation of the spirocycle can be rapidly confirmed by ¹H NMR; the highly deshielded oxetane protons typically appear as distinct doublets or multiplets in the 4.5–4.8 ppm region, confirming successful ring closure.

References

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - Journal of Medicinal Chemistry (ACS Publications).

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Chemical Reviews (ACS Publications).

  • Synthesis and Evaluation of Cyclic Acetals of Serine Hydroxylamine for Amide-Forming KAHA Ligations - Thieme Connect.

  • WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents.

  • 6-Azaspiro[3.5]nonane hydrochloride | 1198285-07-2 - MilliporeSigma.

Sources

Application

Application Note: Advanced Amide Coupling Strategies for Methyl 6-azaspiro[3.5]nonane-7-carboxylate

Introduction & Structural Context In modern drug discovery, incorporating rigid, three-dimensional spirocyclic scaffolds is a proven strategy to improve metabolic stability, alter lipophilicity, and optimize the spatial...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

In modern drug discovery, incorporating rigid, three-dimensional spirocyclic scaffolds is a proven strategy to improve metabolic stability, alter lipophilicity, and optimize the spatial trajectory of pharmacophores. Methyl 6-azaspiro[3.5]nonane-7-carboxylate (available commonly as its hydrochloride salt, CAS 2230803-01-5)[1] is a highly valuable building block that functions as a spiro-fused analog of pipecolic acid.

However, functionalizing this molecule via amide coupling presents a severe synthetic challenge. The nucleophilic secondary amine at the N6 position is flanked by two massive steric walls:

  • The spiro[3.5] quaternary carbon at C5.

  • The methoxycarbonyl group at the α -position (C7).

Because of this extreme steric congestion, the trajectory of an incoming activated carboxylic acid is severely restricted. Standard coupling conditions (e.g., EDC/HOBt or DCC) typically fail to overcome the activation energy barrier of the sterically demanding tetrahedral intermediate, leading to trace yields, prolonged reaction times, or complete recovery of starting materials[2]. This application note details field-proven, causality-driven protocols utilizing high-efficiency uronium and formamidinium reagents to successfully achieve amide bond formation with this hindered scaffold.

Strategic Selection of Coupling Reagents

To successfully acylate Methyl 6-azaspiro[3.5]nonane-7-carboxylate, the chosen coupling reagent must generate an activated ester or intermediate that is both highly electrophilic and sterically compact.

  • HATU / COMU (Uronium/Aminium Salts): Reagents like HATU generate an OAt (7-aza-1-hydroxybenzotriazole) active ester, which benefits from the neighboring group effect of the pyridine nitrogen, accelerating the coupling of hindered amines[3]. COMU utilizes the Oxyma leaving group, offering similar efficiency with lower epimerization risks[4].

  • TCFH / NMI (Formamidinium Salts): For exceptionally hindered or electron-deficient carboxylic acids, the combination of N,N,N′,N′ -tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N -methylimidazole (NMI) is superior. This system generates an in situ N -acyl imidazolium ion. Because the imidazolium moiety is planar and less sterically demanding than an OBt/OAt ester, it drastically lowers the activation energy required for the amine to attack[5][6].

Quantitative Performance Comparison

Table 1: Expected performance of various coupling systems with hindered spirocyclic/pipecolic secondary amines.

Coupling SystemActive IntermediateRelative Steric ToleranceExpected Yield Range*Typical Reaction Time
EDC / HOBt OBt EsterLow< 20%24 - 48 h
HATU / DIPEA OAt EsterModerate - High50 - 75%12 - 16 h
COMU / DIPEA Oxyma EsterHigh60 - 80%8 - 12 h
TCFH / NMI N -Acyl ImidazoliumVery High80 - 95%2 - 6 h

*Yields are estimates based on literature precedent for highly hindered secondary α -amino esters.

Reaction Workflow & Decision Matrix

AmideCouplingWorkflow Start Evaluate Carboxylic Acid Partner Cond1 Unhindered / Primary Aliphatic Start->Cond1 Cond2 Sterically Hindered / Electron-Deficient Start->Cond2 Path1 HATU / DIPEA (Uronium Activation) Cond1->Path1 Path2 TCFH / NMI (Acyl Imidazolium) Cond2->Path2 Step1A Pre-activate Acid (10 min) to avoid guanidinylation Path1->Step1A Step2A In situ N-acyl imidazolium formation (fast) Path2->Step2A Step1B Add Methyl 6-azaspiro[3.5]nonane- 7-carboxylate Step1A->Step1B Success Target Amide Formed Step1B->Success Step2B Add amine + heat if necessary (25°C - 50°C) Step2A->Step2B Step2B->Success

Workflow for selecting the optimal coupling strategy for Methyl 6-azaspiro[3.5]nonane-7-carboxylate.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Standard/Unhindered Acids)

Mechanistic Rationale: When using uronium salts like HATU with slow-reacting, hindered amines, a competing side reaction can occur where the amine attacks the coupling reagent directly, forming a stable, unreactive tetramethylguanidinium byproduct[3][7]. To prevent this, the carboxylic acid must be pre-activated to form the OAt ester before the spirocyclic amine is introduced into the reaction matrix.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N 2​ or Ar), dissolve the carboxylic acid (1.2 equiv.) and HATU (1.3 equiv.) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Pre-Activation: Cool the solution to 0 °C. Add N,N -Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise. Remove the ice bath and stir at room temperature for 10–15 minutes. Self-Validation: A slight color change (often to pale yellow) indicates the formation of the active OAt ester.

  • Amine Addition: Dissolve Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution. (Note: The 3.0 equiv. of DIPEA added previously is sufficient to neutralize the HCl salt of the amine and drive the reaction).

  • Reaction: Stir the mixture at 25 °C to 40 °C for 12–16 hours. Monitor the consumption of the amine via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to extract DMF), saturated aqueous NaHCO 3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: TCFH/NMI-Mediated Coupling (For Highly Hindered Acids)

Mechanistic Rationale: TCFH reacts rapidly with NMI and the carboxylic acid to form an N -acyl imidazolium intermediate. This intermediate is highly electrophilic and lacks the bulky leaving group footprint of HOBt/HOAt, allowing the sterically congested N6 nitrogen of the spirocycle to attack efficiently[6][8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere, suspend the carboxylic acid (1.2 equiv.) and Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (1.0 equiv.) in anhydrous Acetonitrile (CH 3​ CN) or Dichloromethane (CH 2​ Cl 2​ ) at a concentration of 0.1 M.

  • Base Addition: Add N -methylimidazole (NMI, 3.5 equiv.) to the stirring suspension at room temperature. Self-Validation: The mixture should become a homogenous solution as the NMI neutralizes the amine hydrochloride and prepares the acid for activation.

  • Activation & Coupling: Add TCFH (1.2 equiv.) in one single portion. The reaction is mildly exothermic.

  • Reaction: Stir the mixture at room temperature. The N -acyl imidazolium forms almost instantaneously, and coupling typically reaches completion within 2 to 6 hours. If the carboxylic acid is exceptionally bulky (e.g., a pivalic acid derivative), heat the reaction to 50 °C.

  • Workup: Quench the reaction by adding water. Extract the aqueous phase with CH 2​ Cl 2​ (3x). Wash the combined organic layers with 1N HCl (to remove excess NMI and TMU byproduct), followed by saturated aqueous NaHCO 3​ and brine.

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases National Institutes of Health (NIH) / PMC URL:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters (ACS Publications) URL:[Link]

  • TCFH - Wikipedia Wikipedia URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Spirocyclic Amines in Parallel Synthesis for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. There is a discernible shi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. There is a discernible shift away from flat, aromatic molecules towards more three-dimensional (3D) structures that can better explore the complex topographies of biological targets.[1][2] Spirocyclic amines, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in this endeavor.[3][4][5] Their inherent rigidity and 3D geometry offer a powerful tool to modulate physicochemical properties, enhance target binding affinity, and improve pharmacokinetic profiles.[6][7][8] When combined with the power of parallel synthesis, which enables the rapid generation of large compound libraries, spirocyclic amines become a formidable asset for hit identification and lead optimization campaigns.[9] This guide provides an in-depth analysis of the strategic advantages of spirocyclic amines and delivers a practical, field-proven protocol for their application in parallel synthesis workflows.

Part 1: The Strategic Imperative for Spirocyclic Amines in Medicinal Chemistry

The rationale for incorporating spirocyclic amines into drug candidates is multifaceted, stemming from their unique structural and conformational properties.

Enhanced Three-Dimensionality and Novel Chemical Space Exploration

Traditional drug discovery has been dominated by scaffolds rich in sp2-hybridized carbons, often leading to planar molecules. Spirocycles are inherently rich in sp3-hybridized carbons, a characteristic measured by the fraction of sp3 carbons (Fsp3). A higher Fsp3 value is strongly correlated with increased clinical success rates, partly due to the improved physicochemical properties it confers.[1][3]

The spirocyclic core provides a rigid, non-planar framework that projects substituents into well-defined vectors in 3D space.[10] This is a significant departure from the more limited spatial arrangement offered by flat aromatic rings. By providing access to underexplored regions of chemical space, these scaffolds enable chemists to design molecules that can form more specific and effective interactions with their biological targets.[1][10][11]

Superior Physicochemical and Pharmacokinetic (ADME) Profiles

The introduction of a spirocyclic amine motif can profoundly and beneficially alter a molecule's properties:

  • Increased Aqueous Solubility: The shift from flat, often greasy aromatic systems to saturated, 3D spirocycles generally disrupts crystal packing and can lead to a significant increase in aqueous solubility.[1][3][8][10]

  • Modulated Lipophilicity: Exchanging traditional cyclic amines (e.g., piperazines) for azaspirocycles can effectively lower lipophilicity (LogD), which is often desirable for reducing off-target toxicity and improving a candidate's overall profile.[3][8]

  • Enhanced Metabolic Stability: The quaternary spiro-center and the rigidity of the scaffold can block sites of metabolism that would otherwise be susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby improving metabolic stability and oral bioavailability.[3][8][10]

Conformational Rigidity: Engineering Potency and Selectivity

Flexible molecules pay a significant entropic penalty upon binding to a target, as they must adopt a specific, low-energy conformation. The inherent rigidity of spirocycles pre-organizes the molecule into a bioactive conformation, reducing this entropic cost.[4][6][8] This can lead to a substantial increase in binding affinity and potency. Furthermore, the precise spatial orientation of functional groups allows for the design of ligands that fit exquisitely into a specific target's binding site while avoiding interactions with off-targets, thus improving selectivity.[3][8]

Table 1: Comparison of Physicochemical Properties A conceptual comparison illustrating the typical improvements seen when incorporating a spirocyclic amine.

PropertyTypical Acyclic/Monocyclic AmineCorresponding Spirocyclic AmineRationale for Improvement
Fsp3 Low to MediumHighInherent saturated, 3D structure of the spiro-core.[3]
Solubility Variable, often lowGenerally HigherDisruption of planar packing, increased polarity.[1][8]
LogD (at pH 7.4) HighLowerReduced lipophilic surface area.[3][8]
Metabolic Stability Susceptible to N-dealkylationMore RobustSteric hindrance around the nitrogen and rigid core.[8][10]
Conformational Freedom HighLow (Rigid)Fused ring system locks the conformation.[4][6]

Part 2: A Practical Guide to Parallel Synthesis of Spirocyclic Amine Libraries

While the synthesis of some spirocycles can be complex, numerous strategies have been developed that are amenable to the high-throughput nature of parallel synthesis.[4][5] The key is to employ robust reactions and utilize building blocks with orthogonal points for diversification.[11]

Key Synthetic Strategies for Library Production
  • Building Block Approach: This is the most direct method, where a pre-formed spirocyclic amine core is functionalized in parallel. Reactions like reductive amination, amide coupling, or N-arylation are highly reliable and compatible with a wide range of substrates, making them ideal for library synthesis.[12]

  • Multi-Component Reactions (MCRs): MCRs are exceptionally efficient for generating molecular diversity. By combining three or more starting materials in a single step, complex spirocyclic structures can be assembled quickly. This approach is highly convergent and ideal for exploring a broad chemical space.[13]

  • Solid-Phase Synthesis: Attaching a spirocyclic scaffold or a precursor to a solid support simplifies the purification process immensely, as excess reagents and by-products can be washed away. This method is particularly powerful for multi-step syntheses of peptide-like or other complex libraries.[14]

  • Modern Cross-Coupling Methods: Innovative methods like the Stannyl Amine Protocol (SnAP) enable the direct coupling of a cyclic ketone with a specialized reagent to form the spirocyclic amine in one step.[15] This modular approach is highly attractive for combinatorial library design.

Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a spirocyclic amine library using the building block approach, which is detailed in the protocol below.

Parallel_Synthesis_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & Analysis Prep Stock Solution Preparation (Scaffold, Reagents) Plate Arraying into 24/96-Well Plate Prep->Plate Multichannel Pipetting Reaction Parallel Reaction (e.g., Reductive Amination) Plate->Reaction Workup Parallel Workup (LLE or SPE) Reaction->Workup Quench & Extract Purify Parallel Purification (Mass-Directed HPLC) Workup->Purify QC Quality Control (LC-MS, NMR) Purify->QC Archive Compound Archiving & Data Registration QC->Archive

Caption: A typical workflow for the parallel synthesis of a spirocyclic amine library.

Part 3: Experimental Protocol: Parallel Reductive Amination of an Azaspiro[3.3]heptane Core

Objective: To synthesize a diverse library of N-substituted 2-oxa-6-azaspiro[3.3]heptanes via a robust, parallel reductive amination protocol suitable for a 24-well reaction block format.

Causality Behind Choices:

  • Scaffold: 2-oxa-6-azaspiro[3.3]heptane is chosen for its synthetic accessibility and its proven ability to improve drug-like properties.[12]

  • Reaction: Reductive amination is a high-yielding, functional-group-tolerant reaction, making it a workhorse in medicinal chemistry for library synthesis.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that does not reduce the aldehyde/ketone starting material, minimizing side products. It is also conveniently handled as a solid.

Materials & Instrumentation:

  • Scaffold: 2-Oxa-6-azaspiro[3.3]heptane hydrochloride

  • Reagents: A diverse set of 24 aldehydes or ketones, sodium triacetoxyborohydride (STAB), triethylamine (TEA), dichloromethane (DCM, anhydrous), methanol (MeOH).

  • Instrumentation: 24-position parallel synthesis reactor (e.g., Radleys Carousel), multichannel pipettes, nitrogen manifold, parallel purification system (mass-directed preparative HPLC), LC-MS system.

Step-by-Step Methodology:

1. Preparation of Stock Solutions (Day 1):

  • Amine Stock (0.2 M): In a volumetric flask, dissolve 2-oxa-6-azaspiro[3.3]heptane hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. The TEA is crucial to neutralize the HCl salt and liberate the free amine for reaction.
  • Aldehyde/Ketone Array: In individual vials of a 24-well plate, pre-weigh a diverse set of aldehydes/ketones (1.2 eq each).
  • Reducing Agent Stock (0.5 M): Prepare a fresh solution of STAB (1.5 eq per reaction) in anhydrous DCM. Prepare this solution just before use as it can degrade upon standing.

2. Reaction Setup (Day 1):

  • To each well of the 24-well plate containing the pre-weighed aldehydes/ketones, add 1.0 mL of the Amine Stock solution using a pipette.
  • Cap the reaction block, place it on a stirrer, and allow the mixture to stir at room temperature for 1 hour. This initial period allows for the formation of the key iminium ion intermediate.
  • After 1 hour, carefully add 1.0 mL of the Reducing Agent Stock solution to each well.
  • Seal the reactor block under a nitrogen atmosphere and stir at room temperature for 16 hours (overnight).

3. Parallel Workup (Day 2):

  • Quench each reaction by slowly adding 1.0 mL of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.
  • Transfer the contents of each well to a corresponding tube in a 24-position liquid-liquid extraction rack.
  • Add 2.0 mL of DCM to each tube, cap, and vortex thoroughly.
  • Centrifuge the rack to separate the layers.
  • Carefully collect the organic (bottom) layer from each tube and transfer to a clean, tared 24-well plate for evaporation.
  • Concentrate the organic extracts to dryness under a stream of nitrogen or using a centrifugal evaporator.

4. Purification and Quality Control (Day 2-3):

  • Dissolve the crude residue from each well in a standard volume of DMSO/MeOH (e.g., 1.0 mL) to create a crude stock plate.
  • Submit an aliquot (e.g., 10 µL) from each well for LC-MS analysis to confirm the presence of the desired product mass and assess crude purity.
  • Purify the library using a mass-directed parallel HPLC system.
  • Collect the fractions corresponding to the target mass, combine, and lyophilize to yield the final, pure compounds.
  • Perform final QC on the purified samples via LC-MS to confirm >95% purity and obtain a final accurate mass.

Table 2: Representative Library Data Example results from the described protocol.

EntryAldehyde/Ketone InputFinal Product StructureExpected Mass [M+H]⁺Purity (LC-MS)
14-Fluorobenzaldehyde208.11>98%
22-Pyridinecarboxaldehyde206.11>97%
3Cyclohexanecarboxaldehyde210.18>99%
4Isovaleraldehyde184.17>95%
5Acetophenone218.15>96%

(Note: Placeholder images are used for structures. In a real application note, these would be chemical drawings.)

Conclusion and Future Perspectives

Spirocyclic amines represent a valuable class of scaffolds that empower medicinal chemists to tackle the challenges of modern drug discovery.[4] Their unique three-dimensional architecture provides a clear pathway to improving potency, selectivity, and ADME properties.[7][16] By integrating these privileged structures with robust parallel synthesis protocols, research organizations can significantly accelerate the discovery-to-candidate timeline.[9] The future will likely see an even greater synergy between computational design, diversity-oriented synthesis, and high-throughput automation to create novel spirocyclic amine libraries that unlock previously "undruggable" targets and deliver the next generation of innovative medicines.[5][17]

References

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • Deiters, A., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. Available from: [Link]

  • Doak, B.C., et al. (2014). Two- and Three-dimensional Rings in Drugs. Journal of Medicinal Chemistry. Available from: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Ribeiro, M. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Ribeiro, M. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]

  • Sygnature Discovery. (2021). Why 3D is not the always the winner in fragment-based screening?. Available from: [Link]

  • de Graaf, C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Chemical Science. Available from: [Link]

  • ResearchGate. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Available from: [Link]

  • Zheng, G. & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • SpiroChem. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available from: [Link]

  • Johnson, C.N. (2021). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery. Available from: [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Available from: [Link]

  • Enamine. (2025). DOS-Like Strategy for the Spirocyclic MedChem Relevant Building Blocks via Petasis / Grubbs Reactions Sequence. PubMed. Available from: [Link]

  • Bissantz, C., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Ukolov, A. I., et al. (2008). Versatile Three-Component Procedure for Combinatorial Synthesis of 2-Aminospiro[(3′H)-indol-3′,4-(4H)-pyrans]. ACS Combinatorial Science. Available from: [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available from: [Link]

  • ResearchGate. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • Sarpong, R., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available from: [Link]

  • Carreira, E. M. & Rogers-Evans, M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Available from: [Link]

  • Schmitt, D. C., et al. (2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Welcome to the technical support center for the purification of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the purification of this spirocyclic β-amino ester hydrochloride.

Introduction

Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its unique spirocyclic structure and the presence of both an amine hydrochloride and a methyl ester present specific purification challenges. This guide offers a structured, question-and-answer approach to address these issues, grounded in fundamental chemical principles and field-proven experience.

Troubleshooting and FAQs

Issue 1: Low Yield or No Crystal Formation During Recrystallization

Question: I've completed my synthesis of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride, but upon attempting recrystallization, I'm experiencing either very low yield or no crystal formation at all. What are the likely causes and how can I resolve this?

Answer: This is a common issue that can often be attributed to several factors, primarily related to solvent selection and saturation levels.

Possible Cause 1: Inappropriate Solvent System. The hydrochloride salt of your compound is highly polar. Therefore, an ideal recrystallization solvent will be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1]

  • Troubleshooting Steps:

    • Solvent Screening: If you are using a non-polar solvent, it is unlikely to be effective. Consider polar protic solvents such as isopropanol, ethanol, or methanol. Mixtures of solvents can also be effective. For instance, a mixture of methanol and diethyl ether or ethanol and ethyl acetate can provide the desired solubility profile.

    • Systematic Approach: Start with a small amount of your crude material and test its solubility in various solvents at both room temperature and at the solvent's boiling point. The ideal solvent will show a significant difference in solubility.

Possible Cause 2: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, and it is reluctant to crystallize.[1]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Seeding: Add a few seed crystals of the pure product to the cooled solution. This provides a template for crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of an oil or very small crystals that are difficult to filter.

Possible Cause 3: Too Much Solvent. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[1]

  • Troubleshooting Steps:

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure and then allow the concentrated solution to cool again.

Issue 2: Product "Oiling Out" Instead of Crystallizing

Question: During recrystallization, my product separates as an oily liquid rather than forming solid crystals. What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] This is a common problem when dealing with compounds that have relatively low melting points or when the boiling point of the recrystallization solvent is higher than the melting point of the compound.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. This gives the molecules more time to orient themselves into a crystal lattice.

    • Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

Issue 3: Persistent Impurities After Recrystallization

Question: After one or two recrystallization attempts, my NMR/LC-MS analysis still shows the presence of impurities. What are these likely impurities and what alternative purification methods can I use?

Answer: Persistent impurities in the synthesis of spirocyclic amines and their salts can arise from starting materials, by-products, or degradation products.[2]

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be various precursors to the spirocyclic core.

  • By-products: Side reactions can lead to structurally similar impurities that may co-crystallize with your product.[2]

  • Diastereomers: If there are multiple stereocenters, diastereomers may have formed and can be difficult to separate by simple recrystallization.

Alternative Purification Strategies:

  • Liquid-Liquid Extraction: If your crude product is in an organic solvent, washing with a slightly acidic aqueous solution can help remove any unreacted free amines or other basic impurities by converting them to their water-soluble salts.[3] A subsequent wash with a saturated sodium bicarbonate solution can remove acidic impurities.

  • Column Chromatography: While challenging for highly polar hydrochloride salts, column chromatography can be effective.

    • Normal Phase (Silica Gel): Due to the basicity of the amine, strong interactions with the acidic silica gel can occur, leading to poor separation and tailing.[4] To mitigate this, a mobile phase containing a small amount of a competing amine, such as triethylamine or ammonia in methanol, is often necessary.[4]

    • Reverse Phase (C18): This can be a good alternative for polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules like your hydrochloride salt from neutral impurities.[3]

Issue 4: Difficulty Removing the Free Amine from the Hydrochloride Salt

Question: I need the free amine form of Methyl 6-azaspiro[3.5]nonane-7-carboxylate for my next reaction step, but I'm having trouble efficiently and cleanly converting the hydrochloride salt. What is the best procedure?

Answer: Converting the hydrochloride salt to the free amine requires careful neutralization with a base and subsequent extraction.

Protocol for Free Amine Generation:

  • Dissolution: Dissolve the Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate, while stirring. Monitor the pH with a pH strip or meter until it reaches approximately 9-10. Avoid using strong bases like sodium hydroxide unless necessary, as they can promote ester hydrolysis.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent in which the free amine is soluble, such as dichloromethane, ethyl acetate, or diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the free amine.

Troubleshooting Workflow for Free Amine Conversion

G start Start: Methyl 6-azaspiro[3.5]nonane-7-carboxylate HCl dissolve Dissolve in Water start->dissolve basify Basify with NaHCO3 or K2CO3 to pH 9-10 dissolve->basify check_ph Check pH basify->check_ph ester_hydrolysis Ester Hydrolysis Risk? basify->ester_hydrolysis extract Extract with Organic Solvent (e.g., DCM, EtOAc) emulsion Emulsion Forms? extract->emulsion low_extraction_eff Low Extraction Efficiency? extract->low_extraction_eff dry Dry Organic Layer (Na2SO4) concentrate Concentrate in vacuo dry->concentrate end End: Pure Free Amine concentrate->end check_ph->basify pH is <9 check_ph->extract pH is 9-10 emulsion->dry No add_brine Add Brine to Break Emulsion emulsion->add_brine Yes add_brine->extract use_mild_base Use Mild Base (NaHCO3) ester_hydrolysis->use_mild_base Yes use_mild_base->basify low_extraction_eff->dry No increase_extractions Increase Number of Extractions low_extraction_eff->increase_extractions Yes increase_extractions->extract

Caption: Workflow for the conversion of the hydrochloride salt to the free amine.

Issue 5: Product Instability or Degradation

Question: I suspect my compound may be degrading during purification or storage. What are the potential stability issues with Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride?

Answer: As a methyl ester, your compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The spirocyclic structure itself is generally stable.

Key Considerations for Stability:

  • pH: Avoid prolonged exposure to strongly basic or acidic conditions to prevent hydrolysis of the methyl ester. When converting to the free amine, use a mild base and work quickly.

  • Temperature: While heating is necessary for recrystallization, prolonged heating, especially in the presence of nucleophiles or water, can lead to degradation.

  • Storage: Store the purified hydrochloride salt in a cool, dry place.[5] The free amine is generally less stable and should be used relatively quickly after preparation or stored under an inert atmosphere at low temperatures.

Purification Decision Tree

G start Crude Product purity_check1 Check Purity (NMR, LC-MS) start->purity_check1 recrystallize Recrystallization purity_check1->recrystallize Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2 Check Purity recrystallize->purity_check2 column Column Chromatography purity_check2->column Impure (Neutral Impurities) ion_exchange Ion-Exchange Chromatography purity_check2->ion_exchange Impure (Charged vs. Neutral) extraction Liquid-Liquid Extraction purity_check2->extraction Impure (Acidic/Basic Impurities) purity_check2->pure_product Pure column->pure_product ion_exchange->pure_product extraction->purity_check2

Caption: A decision tree for selecting the appropriate purification method.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Recrystallization Solvents Isopropanol, Ethanol, Methanol/Diethyl Ether, Ethanol/Ethyl AcetateSolvent choice is critical and may require screening.
Column Chromatography (Normal Phase) Mobile Phase Modifier 0.1-2% Triethylamine or Ammonia in MethanolTo prevent peak tailing on silica gel.[4]
pH for Free Amine Conversion 9-10To ensure complete deprotonation without significant ester hydrolysis.
Storage Temperature Room temperature (for hydrochloride salt), <4°C (for free amine)The hydrochloride salt is more stable for long-term storage.[5]

References

  • Benchchem. (n.d.). Removal of unreacted (S)-2-aminopropanamide hydrochloride from a reaction mixture.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Aminobenzoic Acid Hydrochloride.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (2016, April 15). How to purify esterefication product?.
  • Sigma-Aldrich. (n.d.). Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • ACS GCI Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks.
  • European Patent Office. (2010, February 18). PROCESS FOR THE PURIFICATION OF AMOROLFINE HYDROCHLORIDE.
  • International Journal of Pharmaceutical Sciences and Research. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients.
  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
  • PubMed. (2005, December 20). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Azaspiro[3.5]nonanes

Welcome to the Technical Support Center for the synthesis of azaspiro[3.5]nonanes. As drug discovery increasingly embraces the "Escape from Flatland" paradigm, spirocyclic frameworks like 7-oxa-2-azaspiro[3.5]nonane and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of azaspiro[3.5]nonanes. As drug discovery increasingly embraces the "Escape from Flatland" paradigm, spirocyclic frameworks like 7-oxa-2-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane have become premier bioisosteres for piperidines and morpholines[1]. These Fsp3-rich scaffolds enhance metabolic stability, lipophilicity, and CNS drug-like properties[2].

However, constructing these strained, three-dimensional architectures introduces unique synthetic challenges. This guide, curated by Senior Application Scientists, provides mechanistic troubleshooting, impurity profiling, and validated protocols to ensure high-yield, high-purity syntheses.

Mechanistic Pathways & Impurity Generation

The synthesis of azaspiro[3.5]nonanes typically proceeds via three primary routes: lactam reduction, reductive amination of spiro-ketones, or bis-alkylation/cyclization of piperidine derivatives[3],[4]. Each pathway carries a distinct thermodynamic and kinetic profile that dictates its dominant impurities.

G Start Starting Material (e.g., Piperidine-4,4-diol or Lactam) Cyclization Bis-alkylation / Cyclization (Base, Solvent) Start->Cyclization Pathway A RedAmination Reductive Amination (Ketone + Amine) Start->RedAmination Pathway B LactamRed Lactam Reduction (LiAlH4 / Boranes) Start->LactamRed Pathway C Target Desired Azaspiro[3.5]nonane (Bioisostere Target) Cyclization->Target Optimal conditions Imp1 Ring-Opened Byproduct (Strain Relief) Cyclization->Imp1 Harsh nucleophiles/acids RedAmination->Target NaBH(OAc)3 Imp3 Dimeric Amine (Over-alkylation) RedAmination->Imp3 Imine condensation LactamRed->Target Controlled Temp (<0°C) Imp2 Olefinic Impurity (Over-reduction/Elimination) LactamRed->Imp2 Excess LiAlH4 / High Temp

Figure 1: Common synthetic pathways for azaspiro[3.5]nonanes and impurity branches.

Troubleshooting Guides & FAQs

Q1: During the LiAlH₄ reduction of N-Boc-7-azaspiro[3.5]nonan-8-one, I am observing a significant amount of a byproduct with a double bond. What is happening and how can I prevent it?

Mechanistic Causality: You are observing transitional reduction olefin impurities[5]. When reducing sterically hindered spiro-lactams with Lithium Aluminum Hydride (LiAlH₄), localized exothermic spikes can drive the over-reduction and subsequent elimination of the intermediate hemiaminal alkoxide, forming an enamine or olefinic byproduct. Corrective Action:

  • Temperature Control: Maintain the reaction strictly between -10 °C and 0 °C during the addition of LiAlH₄[5].

  • Controlled Quenching: Implement a strict Fieser quench ( x g LiAlH₄ requires x mL H₂O, x mL 15% NaOH, 3x mL H₂O). This prevents the localized heating that often triggers elimination during standard aqueous workups.

  • Alternative Reagents: If the olefin persists, switch to a milder, more selective reducing agent such as Borane-Tetrahydrofuran (BH₃·THF) complex, which stabilizes the intermediate and prevents elimination.

Q2: When attempting to deprotect 7-tosyl-2-oxa-7-azaspiro[3.5]nonane, I am seeing severe degradation and poor yields. Mass spectrometry shows a mass corresponding to a ring-opened product. Why?

Mechanistic Causality: The 4-membered oxetane ring in the 2-oxa-7-azaspiro[3.5]nonane core is highly strained. Exposure to strong Lewis acids, harsh nucleophiles, or prolonged heating in strong mineral acids (standard detosylation conditions) triggers nucleophilic attack or acid-catalyzed ring-opening to relieve the ring strain[4],[6]. Corrective Action: Avoid acidic hydrolysis. Utilize a dissolving metal reduction protocol. Sonicating the tosylated intermediate with Magnesium turnings in Methanol (Mg/MeOH) selectively cleaves the N-S bond via a single-electron transfer (SET) mechanism, leaving the delicate oxetane ring completely intact[7].

Q3: In the reductive amination of a spiro-ketone intermediate, my GC-MS shows a high molecular weight impurity. How do I minimize this?

Mechanistic Causality: The primary amine product is reacting with unreacted spiro-ketone starting material to form a secondary imine, which is subsequently reduced to a dimeric secondary amine (over-alkylation)[3]. Corrective Action: Shift the kinetic equilibrium by using a reducing agent that is highly selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[3]. Additionally, ensure a 1.5 to 2.0 molar excess of the primary amine starting material to outcompete the product for the ketone.

Quantitative Data on Impurity Profiles

To streamline your analytical workflows, refer to the table below summarizing the most common impurities, their detection parameters, and proactive prevention strategies.

Impurity ClassSource ReactionMechanistic CauseDetection MethodPrevention Strategy
Olefinic Impurities Lactam ReductionExothermic elimination of hemiaminal intermediate[5].GC-MS/NMR: Loss of 2 Da; distinct vinylic protons (δ 5.5-6.5 ppm).Strict temp control (-10°C); Fieser quench; use BH₃·THF.
Ring-Opened Adducts Deprotection / CyclizationAcid-catalyzed or nucleophilic strain relief of oxetane/azetidine[4].LC-MS: Mass shift of +18 Da (H₂O addition) or +X (nucleophile).Use SET reduction (Mg/MeOH) or catalytic hydrogenation (Pd/C)[7].
Dimeric Amines Reductive AminationCondensation of product amine with starting ketone[3].HPLC-UV/MS: Late-eluting peak; nearly double the target MW.Use NaBH(OAc)₃; maintain excess primary amine[3].
Quaternary Salts Bis-alkylationOver-alkylation during ring closure[3].NMR: Downfield shift of N-alkyl protons; high water solubility.Optimize base equivalents (e.g., K₂CO₃); control addition rate.

Standardized Experimental Protocol

The following protocol details the synthesis of the 2-oxa-7-azaspiro[3.5]nonane oxalate salt via detosylation. This method is specifically designed to be self-validating and avoids the oxetane ring-opening impurities discussed in Q2.

Objective: Selective removal of the N-tosyl protecting group without degrading the highly strained spirocyclic oxetane core, followed by stable salt formation[4],[7].

Materials:

  • 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane (1.0 eq)

  • Magnesium turnings (7.0 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Oxalic acid (0.5 eq)

  • Diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under nitrogen, suspend 7-tosyl-2-oxa-7-azaspiro[3.5]nonane (1.300 g, 4.6 mmol) and Mg turnings (0.780 g, 32.3 mmol) in anhydrous MeOH (50 mL)[7].

  • Sonication (SET Reduction): Sonicate the mixture in an ultrasonic bath at room temperature for 1 hour. Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material spot should completely disappear, indicating full conversion to the secondary amine.

  • Concentration: Evaporate the methanolic mixture under reduced pressure to yield a viscous grey residue.

  • Workup & Filtration: Add Et₂O (50 mL) and Na₂SO₄·10H₂O (2.000 g) to the residue. Stir vigorously for 30 minutes to precipitate magnesium salts. Filter the suspension through a Celite pad and wash the filter cake with additional Et₂O[7].

  • Salt Formation: To the clear filtrate, add anhydrous oxalic acid (0.210 g, 2.3 mmol) portion-wise. A white precipitate of the oxalate salt will form immediately.

  • Isolation: Filter the precipitate, wash with cold Et₂O, and dry under high vacuum to afford the 2-oxa-7-azaspiro[3.5]nonane oxalate salt. Self-Validation Check: GC-MS of the neutralized free base should show a discernible molecular ion peak [M]+ and an [M-1]+ peak typical of cyclic amines[8].

References

  • BenchChem Technical Support Team. "Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane". BenchChem.
  • "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole". PMC - NIH.
  • "Synthesis method of drug intermediate 7-oxo-2-azaspiro[3.5] nonane".
  • "Sonidegib bioisosteres activity and ADME properties". Enamine.
  • "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities".
  • "2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride, 95%". Azaricta Research.
  • BenchChem Technical Support Team. "Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions". BenchChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Spirocyclization

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic fram...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in these challenging transformations.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your spirocyclization experiments. Each issue is presented in a question-and-answer format, offering systematic approaches to diagnosis and resolution.

Q1: My spirocyclization reaction is resulting in a low yield. What are the primary causes and how can I improve it?

Low yields in spirocyclization are a frequent challenge and can stem from several factors. A systematic and logical approach to troubleshooting is the most effective strategy.[1]

Common Causes & Solutions:

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.[1]

    • Causality: Reaction kinetics are highly sensitive to these parameters. For instance, some reactions require elevated temperatures to overcome activation energy barriers, while others benefit from lower temperatures to minimize the formation of side products.[1][2][3]

    • Solution: Systematically screen reaction parameters. It's not uncommon for the optimization of a critical reaction to take a significant amount of time.[1] A Design of Experiments (DoE) approach can be highly efficient in exploring the parameter space.

  • Inefficient Catalyst or Reagent: The selected catalyst, ligand, or reagents may not be optimal for your desired transformation.[1]

    • Causality: The catalyst is fundamental to activating the substrate and directing the reaction pathway.[4] In metal-catalyzed reactions, the ligand's steric and electronic properties play a pivotal role in both reactivity and selectivity.[1][4]

    • Solution: Screen a variety of catalysts and ligands. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[1] Also, consider the stoichiometry of your reagents, as an excess of one may be necessary to drive the reaction to completion.[1]

  • Poor Starting Material Quality: Impurities in your starting materials can inhibit the catalyst or lead to unwanted side reactions.

    • Causality: Catalyst poisons, even in trace amounts, can dramatically reduce or completely halt catalytic turnover. Other impurities can compete with your substrate for the catalyst or reagents.

    • Solution: Ensure the purity of your starting materials using appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.[1]

  • Product Decomposition: Your desired spirocyclic product may be unstable under the reaction or workup conditions.

    • Causality: Spirocycles, particularly those with strained ring systems, can be susceptible to degradation under harsh thermal or pH conditions.

    • Solution: Monitor the reaction progress over time by analyzing crude reaction aliquots via techniques like TLC, LC-MS, or NMR.[1][5][6] If product decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[1]

Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I gain better control over the stereochemical outcome?

Achieving high diastereoselectivity is a critical challenge in spirocycle synthesis.[1] The spatial arrangement of the newly formed stereocenters is influenced by a delicate balance of factors.[4]

Strategies for Improving Diastereoselectivity:

  • Catalyst and Ligand Control: Chiral catalysts and ligands are paramount for inducing stereoselectivity.

    • Causality: The steric and electronic properties of the catalyst and its ligands create a chiral environment that can favor the formation of one diastereomer over another.[4] Bulky ligands, for instance, can create a "chiral pocket" that directs the approach of the reacting partners.[4]

    • Solution: Screen a library of chiral ligands with varying steric and electronic properties. DFT studies can sometimes predict which ligand scaffolds are most likely to be successful.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting diastereoselectivity.[4][7]

    • Causality: Solvents can stabilize or destabilize transition states through dipole-dipole interactions, hydrogen bonding, or coordination to metal centers.[7][8] In some cases, a change in solvent can even reverse the diastereoselectivity.[1]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[1] Computational studies can also shed light on the role of the solvent in the reaction mechanism.[7]

  • Temperature Adjustment: Lowering the reaction temperature often enhances selectivity.[4]

    • Causality: The energy difference between the diastereomeric transition states is often small. By lowering the temperature, the reaction is more likely to proceed through the lower energy transition state, leading to a higher diastereomeric ratio (d.r.).[1]

    • Solution: Conduct the reaction at a range of temperatures, starting from room temperature and incrementally decreasing it. Be aware that lower temperatures will also decrease the reaction rate.[2]

  • Substrate Control: The inherent stereochemistry of the starting material can be leveraged to direct the formation of a specific diastereomer.

    • Causality: Existing stereocenters in the substrate can create a facial bias, guiding the cyclization to occur from one side of a prochiral center.

    • Solution: If possible, consider modifying the substrate to include steric directing groups that can influence the facial selectivity of the cyclization.[1]

Q3: My reaction is producing a complex mixture of side products. What are the common side reactions in spirocyclization and how can they be minimized?

The formation of side products is a clear indication that alternative reaction pathways are competing with your desired spirocyclization. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Reactions: If the concentration of reactants is too high, intermolecular reactions can compete with the desired intramolecular spirocyclization.

    • Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period.

  • Rearrangement Reactions: Carbocationic or other reactive intermediates can undergo rearrangements to form more stable species, leading to undesired products.[9]

    • Solution: Modifying the catalyst or solvent to stabilize the desired intermediate can help to suppress rearrangements. For example, a more coordinating solvent might stabilize a cationic intermediate and prevent a hydride or alkyl shift.

  • Elimination Reactions: Depending on the substrate and conditions, elimination reactions can compete with cyclization.[7]

    • Solution: The choice of base and solvent is critical here. A non-nucleophilic, sterically hindered base is often preferred to minimize elimination side reactions.

  • Protecting Group-Related Side Reactions: The protecting groups used may not be fully compatible with the reaction conditions.

    • Causality: Protecting groups can be labile under acidic, basic, or reductive/oxidative conditions, leading to premature deprotection and subsequent side reactions.[10]

    • Solution: Carefully select protecting groups that are robust to the spirocyclization conditions but can be removed selectively later in the synthetic sequence.

Data Presentation: Example of an Optimization Table

Systematically documenting your optimization efforts is crucial. Below is an example of how to tabulate your results for easy comparison.

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.
1Pd(OAc)₂ (5)PPh₃ (10)Toluene8012452:1
2Pd(OAc)₂ (5)Xantphos (5.5)Toluene8012755:1
3Pd(OAc)₂ (5)Xantphos (5.5)Dioxane8012828:1
4Pd(OAc)₂ (5)Xantphos (5.5)Dioxane60248015:1
5[Ir(COD)Cl]₂ (2)Carreira Ligand (4.4)DioxaneRT1892>20:1

This table illustrates a hypothetical optimization where changes in ligand, solvent, and temperature led to significant improvements in both yield and diastereomeric ratio (d.r.).

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about spirocyclization, covering fundamental concepts and strategic planning.

Q4: What are the key mechanistic pathways involved in spirocyclization?

Spirocyclization can proceed through a variety of mechanistic pathways, largely dictated by the nature of the substrate and the catalyst employed.

  • Radical Cascades: These reactions often involve the generation of a radical species that undergoes a series of cyclization events.[11] Strain-enabled radical spirocyclization cascades are a powerful method for constructing complex spirocycles under mild conditions.[11][12]

  • Carbocation Cascades: In these reactions, a carbocation intermediate is generated, which then undergoes a cascade of cyclizations and rearrangements to form the spirocyclic core.[9] These are common in the biosynthesis of many natural products.[9]

  • Transition-Metal-Catalyzed Pathways: Many powerful spirocyclization methods rely on transition metals like palladium, rhodium, iridium, and nickel.[13][14] These reactions can proceed through various mechanisms, including oxidative addition, migratory insertion, and reductive elimination.[13]

  • Pericyclic Reactions: Reactions like the Diels-Alder or [3+2] cycloadditions can be employed to construct spirocyclic systems in a highly stereocontrolled manner.

  • Biocatalytic Dearomative Spirocyclization: Enzymes, such as P450s and flavin-dependent oxygenases, can catalyze highly selective dearomative spirocyclization reactions under mild and sustainable conditions.[15]

Q5: How do I choose the appropriate catalyst for my spirocyclization reaction?

Catalyst selection is highly dependent on the specific transformation you are trying to achieve.[4]

A Step-by-Step Approach to Catalyst Selection:

  • Literature Precedent: The first step is always a thorough review of the literature for similar substrate systems and reaction types.[4]

  • Substrate Compatibility: Ensure that your substrate is compatible with the proposed catalyst. For example, acid-sensitive functional groups will likely be incompatible with strong Brønsted or Lewis acid catalysts.[4]

  • Desired Stereochemistry: If you require a specific stereoisomer, you will need to choose a chiral catalyst or a catalyst system with a chiral ligand.

  • Mechanism Consideration: Your choice of catalyst will dictate the likely reaction mechanism. For example, if you are planning a radical cyclization, you will need a radical initiator or a photocatalyst.

Q6: What analytical techniques are most useful for monitoring my spirocyclization reaction?

Effective reaction monitoring is key to successful optimization.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing you to track the masses of reactants, products, and any major byproducts.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ NMR) or by taking aliquots from the reaction mixture.[5][6] It provides quantitative information about the conversion to the product and the formation of byproducts.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for determining the diastereomeric ratio or enantiomeric excess (with a chiral stationary phase) of the product mixture.[17]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for optimizing a spirocyclization reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Systematic Optimization A Define Substrate & Desired Transformation B Literature Search for Precedent A->B C Select Initial Conditions (Catalyst, Solvent, Temp) B->C D Run Initial Test Reaction C->D E Analyze Reaction Outcome (TLC, LC-MS, NMR) D->E F Identify Issues (Low Yield, Poor Selectivity, Side Products) E->F G Consult Troubleshooting Guide F->G H Vary Catalyst/Ligand G->H I Screen Solvents G->I J Optimize Temperature & Concentration G->J H->I I->J K Iterate until Optimized J->K L Scale-up & Product Isolation K->L Successful Optimization

Caption: A general workflow for spirocyclization reaction optimization.

Logical Relationship: Factors Influencing Diastereoselectivity

This diagram illustrates the key experimental parameters that can be adjusted to control diastereoselectivity.

G Diastereoselectivity Diastereoselectivity Catalyst Catalyst/Ligand (Sterics & Electronics) Diastereoselectivity->Catalyst Solvent Solvent (Polarity & Coordination) Diastereoselectivity->Solvent Temperature Temperature (Thermodynamic vs. Kinetic Control) Diastereoselectivity->Temperature Substrate Substrate (Steric Directing Groups) Diastereoselectivity->Substrate

Caption: Key factors influencing diastereoselectivity in spirocyclization.

References

  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
  • [Reference 3: Theoretical Study on the Mechanism of Spirocycliz
  • [Reference 4: Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC]
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • [Reference 7: On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study - ResearchG
  • ACS Publications. (2022, December 12). Mechanistic Investigation on Dearomative Spirocyclization of Arenes with α-Diazoamide under Boron Catalysis.
  • Semantic Scholar. (2018, April 10).
  • [Reference 10: Analytical techniques for reaction monitoring, mechanistic investig
  • RSC Publishing. (2018, April 10).
  • [Reference 12: Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchG
  • Royal Society of Chemistry. (n.d.). Regio- and diastereoselective synthesis of diverse spirocyclic indenes by cyclization with indene-dienes as two carbon building blocks. Organic & Biomolecular Chemistry.
  • UVicSpace. (2021, November 19).
  • [Reference 15: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry]
  • [Reference 16: Substrate scope of N-heterocyclic spirocycles aAll reactions were run...
  • [Reference 17: Substrate scope for the spirocyclization–desilylation reaction of...
  • [Reference 18: Enzymatic Protecting Group Techniques | Request PDF - ResearchG
  • PubMed. (2026, January 6).
  • [Reference 20: (PDF)
  • [Reference 21: Optimization of reaction conditions | Download Scientific Diagram - ResearchG
  • ACS Publications. (2024, August 1).
  • Wiley-VCH. (n.d.).
  • Semantic Scholar. (2023, December 21). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams.
  • ACS Publications. (2021, June 29). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[11][15]trienones. The Journal of Organic Chemistry.

  • Royal Society of Chemistry. (n.d.). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry.
  • [Reference 27: Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams - ResearchG
  • PubMed. (2014, November 7). Diastereoselective synthesis of functionalized spirocyclopropyl oxindoles via P(NMe2)
  • Dalal Institute. (n.d.).
  • [Reference 30: Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC]
  • PubMed. (2024, August 15). Theoretical Insights into the Mechanism and Origin of Solvent-Dependent Selectivity in the Cyclization of Propargyl Alcohols for the Divergent Synthesis of N-Heterocycles.
  • [Reference 32: Temperature-Dependent Kinetics of the Reactions of the Criegee Intermedi
  • Royal Society of Chemistry. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
  • University of Rochester. (n.d.). About Troubleshooting. Department of Chemistry.
  • ACS Publications. (2024, October 14).
  • [Reference 36: Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchG
  • Chemistry LibreTexts. (2025, March 26). 8.
  • New England Biolabs. (n.d.).
  • [Reference 39: Mass spectrometric methods for monitoring redox processes in electrochemical cells - PMC]
  • AKTS. (n.d.).
  • [Reference 41: (PDF)
  • [Reference 42: Analytical techniques used in therapeutic drug monitoring - ResearchG
  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting.
  • MyBioSource. (n.d.). PCR Troubleshooting: Common Problems and Solutions. MyBioSource Learning Center.
  • [Reference 45: Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Azaspiro[3.5]nonane Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 6-azaspiro[3.5]nonane and its derivatives. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 6-azaspiro[3.5]nonane and its derivatives. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to diagnose and solve yield-related problems effectively.

Part 1: Troubleshooting Guide by Synthetic Route

The optimal troubleshooting strategy is highly dependent on the synthetic route employed. Below are common routes and their associated yield issues.

Route 1: Reductive Amination of Cyclohexanemethanol with Azetidin-3-one (or derivatives)

This convergent approach is common but sensitive to the quality of the reagents and the specific reaction conditions used for iminium ion formation and reduction.

Question: My reaction has stalled, showing low conversion of starting materials and minimal product formation. What is the likely cause?

Possible Causes & Solutions

  • Inefficient Iminium Formation: The rate-limiting step is often the initial condensation to form the iminium intermediate. This is a reversible, water-producing reaction.

    • Recommended Action: Ensure removal of water. The use of a Dean-Stark trap (for higher boiling solvents like toluene) or the addition of a chemical drying agent (like anhydrous MgSO₄ or molecular sieves) can drive the equilibrium toward the imine. For lower temperature reactions, molecular sieves are preferable.

  • Degraded or Inappropriate Reducing Agent: Not all reducing agents are created equal, and their effectiveness can be compromised by age, storage conditions, or solvent choice.[1][2]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is selective for the imine in the presence of the ketone/aldehyde and is less sensitive to mildly acidic conditions that favor imine formation.[1][2] However, it is water-sensitive.[1] Ensure it is fresh and handled under anhydrous conditions.

    • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. It is less reactive than NaBH₄, making it selective for the more electrophilic iminium ion.[2] Its performance can be poor if the pH of the reaction is not slightly acidic (pH 5-6).

    • Catalytic Hydrogenation: This is a green and often highly effective method.[3] However, catalyst poisoning can be a major issue. Ensure starting materials are free of sulfur or other common catalyst poisons. The catalyst (e.g., Pd/C) should be fresh.

  • Incorrect Stoichiometry or Order of Addition: Adding the reducing agent too early can lead to simple reduction of the carbonyl starting material.

    • Recommended Action: Allow the amine and carbonyl components to stir together for a period (e.g., 1-2 hours) to allow for iminium formation before adding the reducing agent.[2] This is particularly important when using less selective hydrides like NaBH₄.

Question: I am observing a significant amount of a dimeric or secondary amine byproduct. How can I prevent this?

Possible Causes & Solutions

  • Intermolecular Reaction of the Product: The newly formed 6-azaspiro[3.5]nonane is a secondary amine and can react with another molecule of the aldehyde/ketone starting material.[4] This is a common issue in reductive aminations.[4]

    • Recommended Action (Stoichiometry Control): Use a slight excess (1.1-1.2 equivalents) of the amine component relative to the carbonyl component. This ensures the carbonyl is consumed quickly, minimizing its opportunity to react with the product amine.

    • Recommended Action (One-Pot Procedure): Employ a "one-pot" method where the iminium formation and reduction occur concurrently. Using a selective reducing agent like NaBH(OAc)₃ is ideal for this, as it will preferentially reduce the iminium ion as it's formed, keeping the concentration of the product amine low throughout the reaction.[1][4]

Route 2: Intramolecular Dieckmann Condensation

This classical route involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which is a precursor to the spirocyclic core.[5][6][7] Low yields here often point to issues with the cyclization step itself.

Question: The Dieckmann condensation step is resulting in a low yield of the desired β-keto ester. What should I investigate?

Possible Causes & Solutions

  • Intermolecular vs. Intramolecular Reaction: The primary competing reaction is an intermolecular condensation between two diester molecules, leading to polymer-like byproducts instead of the desired cyclic product.

    • Recommended Action (High-Dilution Conditions): This is the most critical factor. The reaction must be run at high dilution to favor the intramolecular pathway.[4] This is best achieved by the slow, syringe-pump addition of the diester solution to a suspension of a strong base in a large volume of solvent.

  • Inappropriate Base or Reaction Conditions: The choice and handling of the base are paramount for this reaction.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium hydride (NaH, 60% dispersion in mineral oil, washed with anhydrous hexanes) or potassium tert-butoxide (KOtBu) are common choices. Sodium ethoxide can also be used but may lead to transesterification if ethanol is present.[4][7]

    • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to water, which will quench the base and can hydrolyze the ester groups.[4] All glassware must be oven- or flame-dried, solvents must be anhydrous, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Reversibility of the Reaction: The condensation is a reversible process.[7]

    • Recommended Action: The reaction is driven to completion because the resulting β-keto ester has an acidic proton between the two carbonyls, which is readily deprotonated by the alkoxide base. A final acidic workup is required to re-protonate this position and isolate the product. Ensure at least one full equivalent of base is used to facilitate this final deprotonation.

Part 2: General FAQs and Protocols

FAQ 1: How can I best purify the final 6-azaspiro[3.5]nonane product? It seems to be streaking on my silica gel column.

Basic amines are notorious for causing problems during silica gel chromatography due to their interaction with acidic silanol groups on the stationary phase.

  • Recommended Protocol (Column Chromatography):

    • Neutralize the silica gel by adding 1-2% triethylamine (Et₃N) or ammonia solution (e.g., 7N NH₃ in methanol) to your eluent system (e.g., Dichloromethane/Methanol).[8]

    • Alternatively, use a different stationary phase like basic alumina, which is more suitable for purifying amines.[8]

  • Recommended Protocol (Acid-Base Extraction): For removing non-basic impurities, an acid-base extraction is highly effective.[8]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with 1M HCl (aq). The amine product will move to the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with ethyl acetate to remove any remaining organic impurities.

    • Carefully basify the aqueous layer to pH > 10 with 2M NaOH (aq) while cooling in an ice bath.

    • Extract the free amine back into an organic solvent (e.g., dichloromethane) multiple times.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recommended Protocol (Distillation/Crystallization): If the product is thermally stable, vacuum distillation can be a very effective purification method for the free base, which is often an oil.[8] Alternatively, the hydrochloride salt can often be purified by recrystallization.[8]

FAQ 2: My Boc-deprotection step using TFA is giving a dark-colored, messy crude product. What's going wrong?

The tert-butyl cation formed during Boc-deprotection is a potent electrophile and can cause side reactions, especially with electron-rich functional groups.

  • Recommended Action (Use a Scavenger): Perform the deprotection in the presence of a scavenger to trap the tert-butyl cation.

    • Protocol: To your solution of the Boc-protected amine in dichloromethane (DCM), add 5-10 equivalents of trifluoroacetic acid (TFA).[9] Also add a scavenger such as triethylsilane (TES, 1.2 eq) or anisole (5-10% v/v). Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Work-up: After completion, concentrate the reaction mixture under reduced pressure. The resulting TFA salt can then be neutralized as described in the acid-base extraction protocol.[9]

Part 3: Visualizations and Data

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing yield issues.

Troubleshooting_Workflow cluster_problems Potential Problems cluster_solutions Corrective Actions Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, LCMS, Crude NMR) Start->Analysis Identify_Problem Identify Problem Source Analysis->Identify_Problem Incomplete_Reaction Incomplete Reaction / Stall Identify_Problem->Incomplete_Reaction Starting material remains Side_Products Major Side Products Identify_Problem->Side_Products New spots/peaks observed Degradation Product Degradation Identify_Problem->Degradation Smearing on TLC / Complex mixture Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Incomplete_Reaction->Optimize_Conditions Check_Reagents Verify Reagent Quality (Purity, Age, Stoichiometry) Incomplete_Reaction->Check_Reagents Side_Products->Optimize_Conditions Side_Products->Check_Reagents Modify_Workup Modify Workup/Purification (e.g., Scavengers, Extraction pH) Degradation->Modify_Workup Optimize_Conditions->Start Re-run Experiment Check_Reagents->Start Re-run Experiment Modify_Workup->Start Re-run Experiment

Caption: A systematic workflow for troubleshooting low-yield chemical reactions.

Mechanism: Competing Intermolecular vs. Intramolecular Dieckmann Condensation

Dieckmann_Competition cluster_intramolecular Desired Intramolecular Path cluster_intermolecular Competing Intermolecular Path Diester_Intra Diester Precursor Product 6-Azaspiro[3.5]nonane Precursor (β-Keto Ester) Diester_Intra->Product High Dilution + Strong Base Diester_Inter1 Diester Molecule 1 Polymer Polymeric Byproducts Diester_Inter1->Polymer Low Dilution (High Concentration) Diester_Inter2 Diester Molecule 2 Diester_Inter2->Polymer

Caption: Visualization of competing pathways in the Dieckmann condensation.

Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentSolvent(s)Key AdvantagesCommon Pitfalls & Considerations
NaBH(OAc)₃ DCE, DCM, THF[1]High selectivity for imines/iminium ions; tolerant of mild acid; good for one-pot procedures.[1][2][4]Water-sensitive; relatively expensive; lower hydride efficiency.[1][3]
NaBH₃CN MeOH, EtOH[1]Selective for iminium ions; water-tolerant.[1][2]Highly toxic (potential for HCN gas release at low pH); slower reaction rates.
Catalytic H₂ MeOH, EtOH, THF"Green" (byproduct is water); highly effective; cost-effective for large scale.[3]Catalyst can be poisoned; requires specialized pressure equipment; may reduce other functional groups.
NaBH₄ MeOH, EtOH[1]Inexpensive; readily available.Can reduce aldehydes/ketones directly; requires careful control of addition order (pre-formation of imine).[1][2]
References
  • Front Cover: Synthesis of 2,2-Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation (Eur. J. Org. Chem. /2019). ResearchGate. [Link]

  • Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. ResearchGate. [Link]

  • Asymmetric Dieckmann Condensation towards Spirocyclic Oxindoles Catalyzed by Amino Acid‐Derived Phosphonium Salts | Request PDF. ResearchGate. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(10), e202200227. [Link]

  • Wager, T. T., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3842–3845. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. [Link]

  • Goggins, S. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(38), 9759-9781. [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Reductive Amination - Common Conditions. The Organic Synthesis Archive. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(18), 8683–8709. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. [Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals. [Link]

  • Possible reaction route of amination of cyclohexanone with ammonia. ResearchGate. [Link]

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Troubleshooting

"removal of hydrochloride salt from spirocyclic amines"

Technical Support Center: Removal of Hydrochloride Salts from Spirocyclic Amines Welcome to the technical support center for the manipulation of spirocyclic amine hydrochloride salts. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removal of Hydrochloride Salts from Spirocyclic Amines

Welcome to the technical support center for the manipulation of spirocyclic amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and troubleshooting advice for converting these salts to their free base form. As Senior Application Scientists, we aim to equip you with not only the "how" but also the "why" behind these crucial experimental steps.

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to remove the hydrochloride salt from a spirocyclic amine?

A1: Spirocyclic amines are frequently synthesized and stored as hydrochloride salts to enhance their stability and water solubility.[1] However, for many subsequent applications, the free base form is required. This is because the lone pair of electrons on the nitrogen atom of the free amine is necessary for it to act as a nucleophile in chemical reactions, such as amide couplings or alkylations.[2][3] Additionally, characterization techniques like NMR spectroscopy can be complicated by the presence of the salt, and the free base is often required for pharmacological assays to ensure accurate assessment of biological activity.

Q2: What is the fundamental principle behind converting an amine hydrochloride salt to its free base?

A2: The conversion is an acid-base reaction. The amine hydrochloride is a salt formed from the reaction of the basic amine with hydrochloric acid.[4][5] To regenerate the free amine, a base stronger than the amine itself is added to deprotonate the ammonium cation.[4][6] This process, often referred to as "freebasing," shifts the equilibrium to favor the neutral, often less water-soluble, free amine, which can then be isolated.[1]

Q3: How does the spirocyclic nature of the amine affect the salt removal process?

A3: The rigid, three-dimensional structure of spirocycles can influence the pKa of the amine and the solubility of both the salt and the free base.[7][8][9] The steric hindrance around the nitrogen atom might affect its basicity and the ease of deprotonation. Furthermore, the unique topology of spirocycles can lead to different crystal packing and solvation properties compared to their acyclic or simple cyclic counterparts, which can impact extraction efficiency and the choice of solvents.[10]

Q4: What are the primary methods for removing hydrochloride from spirocyclic amines?

A4: The most common methods include:

  • Liquid-Liquid Extraction (LLE): This involves partitioning the amine between an aqueous and an organic phase. The amine salt is dissolved in an aqueous solution, which is then basified. The resulting free amine, being less polar, is then extracted into an immiscible organic solvent.[6]

  • Solid-Phase Extraction (SPE): This chromatographic technique utilizes a solid stationary phase to retain the amine, which is then eluted in its free base form after washing away impurities.[11][12] Cation exchange (SCX) cartridges are particularly useful for this purpose.[11]

  • Precipitation/Filtration: If the free base is a solid and has low solubility in the reaction mixture after basification, it can be isolated by filtration.

  • Azeotropic Distillation: In some cases, particularly for volatile amines, azeotropic distillation can be used to remove water and drive the equilibrium towards the free base.[13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low recovery of the free amine after liquid-liquid extraction.

  • Potential Cause A: Incomplete Basification. The pH of the aqueous layer may not be sufficiently high to deprotonate the amine hydrochloride completely.

    • Solution: Ensure the pH of the aqueous phase is at least 2 pH units above the pKa of the spirocyclic amine. Use a pH meter or pH paper to verify. Consider using a stronger base if necessary.[11]

  • Potential Cause B: High Water Solubility of the Free Amine. Some spirocyclic amines, especially those with polar functional groups, may still have significant solubility in the aqueous layer even in their free base form.[7][11]

    • Solution:

      • "Salting out": Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) before extraction.[11] This decreases the solubility of the organic compound in the aqueous phase.

      • Increase the number of extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three to five extractions are generally recommended to maximize recovery.[6]

      • Use a more polar extraction solvent: If using a non-polar solvent like hexane, switch to a more polar, water-immiscible solvent like dichloromethane (DCM), chloroform, or ethyl acetate.[11]

  • Potential Cause C: Emulsion Formation. The presence of surfactants or fine solid particles can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your product.

    • Solution:

      • Break the emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent.

      • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

      • Centrifugation: If available, centrifuging the mixture can help to separate the layers.

Problem 2: The free amine appears oily or fails to crystallize.

  • Potential Cause A: Residual Water. Even after extraction, the organic layer will contain some dissolved water, which can prevent crystallization.

    • Solution: Dry the organic extract thoroughly with an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) before removing the solvent.[6] For particularly water-sensitive compounds, consider azeotropic distillation with a solvent like toluene to remove residual water.[15]

  • Potential Cause B: Impurities. The presence of impurities can inhibit crystallization.

    • Solution: Purify the crude free amine using an appropriate technique such as column chromatography or recrystallization from a suitable solvent system.

Problem 3: Decomposition of the free amine upon isolation.

  • Potential Cause A: Instability of the Free Base. Some free amines are sensitive to air (oxidation), light, or heat.[15][16]

    • Solution:

      • Work under an inert atmosphere: Perform the extraction and subsequent steps under a nitrogen or argon atmosphere.

      • Use deoxygenated solvents: Sparge solvents with an inert gas before use.

      • Avoid excessive heat: Concentrate the organic extract at reduced pressure and low temperature (e.g., on a rotary evaporator with a cool water bath).

      • Prompt use or conversion back to a stable salt: If the free base is known to be unstable, use it immediately in the next reaction step or consider converting it to a different, more stable salt for storage.[10]

Problem 4: Difficulty in removing the triethylamine hydrochloride byproduct after using triethylamine (TEA) as a base.

  • Potential Cause A: Solubility of Triethylamine Hydrochloride in the Reaction Solvent. Triethylamine hydrochloride can have some solubility in certain organic solvents.

    • Solution:

      • Filtration: After the reaction, cool the mixture and filter off the precipitated triethylamine hydrochloride.[17]

      • Solvent Trituration: Add a non-polar solvent like hexane or diethyl ether to the reaction mixture to precipitate the salt, then filter.[17]

      • Aqueous Workup: Perform a water wash to remove the water-soluble triethylamine hydrochloride.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Free Base Conversion
  • Dissolution: Dissolve the spirocyclic amine hydrochloride salt in deionized water or a dilute acid solution (e.g., 1 M HCl) to ensure complete protonation and dissolution.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH, saturated NaHCO3, or K2CO3 solution) with stirring until the pH is at least 2 units above the pKa of the amine.[4][11] Monitor the pH using a calibrated pH meter.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).[6] The volume of the organic solvent should typically be about one-third to one-half the volume of the aqueous phase.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the organic layer (the bottom layer if using a denser solvent like DCM, the top layer for less dense solvents like ether).

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to ensure complete recovery of the free amine.[6]

  • Combine and Wash: Combine all the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the combined organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[6]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free spirocyclic amine.

Protocol 2: Solid-Phase Extraction (SPE) using a Cation Exchange (SCX) Cartridge
  • Conditioning: Condition the SCX cartridge by passing methanol through it, followed by deionized water.

  • Loading: Dissolve the spirocyclic amine hydrochloride in a suitable solvent (e.g., methanol or water) and load the solution onto the conditioned SCX cartridge. The protonated amine will bind to the negatively charged stationary phase.

  • Washing: Wash the cartridge with the loading solvent (e.g., methanol) to remove any neutral or acidic impurities.

  • Elution: Elute the free amine from the cartridge using a basic solution, such as 1-2% ammonium hydroxide in methanol.[11] The ammonia will deprotonate the bound amine, releasing it from the stationary phase.

  • Concentration: Collect the eluate and concentrate it under reduced pressure to yield the purified free spirocyclic amine.

Data Presentation

Table 1: Comparison of Common Bases for Hydrochloride Removal

BaseStrengthAdvantagesDisadvantagesTypical Use
Sodium Hydroxide (NaOH) StrongInexpensive, readily available, ensures complete deprotonation.[4][11]Can cause degradation of base-sensitive functional groups.General purpose, for robust amines.
Potassium Carbonate (K2CO3) ModerateMilder than hydroxides, good for "salting out".[11]May not be strong enough for less basic amines.When a milder base is required.
Sodium Bicarbonate (NaHCO3) WeakVery mild, good for amines with acid-sensitive groups.[11]Often insufficient for complete deprotonation of many amines.For highly basic amines or when strict pH control is needed.
Triethylamine (TEA) OrganicSoluble in organic solvents, useful for in-situ neutralization in reactions.[2]Can be difficult to remove, forms a salt that may need to be filtered.[17]In-situ free-basing for subsequent reactions.
Ammonia (in MeOH) ModerateVolatile, easy to remove during workup.[11]Pungent odor, requires good ventilation.Elution from SPE cartridges.

Visualization

HCl_Removal_Workflow cluster_start Starting Material cluster_method_selection Method Selection cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction (SCX) cluster_end Final Product start Spirocyclic Amine HCl method_choice Choose Removal Method start->method_choice dissolve Dissolve in H2O method_choice->dissolve LLE load Load on SCX Cartridge method_choice->load SPE basify Basify (e.g., NaOH) dissolve->basify extract Extract with Organic Solvent basify->extract dry Dry (e.g., Na2SO4) extract->dry concentrate_lle Concentrate dry->concentrate_lle end Free Spirocyclic Amine concentrate_lle->end wash Wash (e.g., MeOH) load->wash elute Elute (e.g., NH3/MeOH) wash->elute concentrate_spe Concentrate elute->concentrate_spe concentrate_spe->end

Caption: Decision workflow for removing hydrochloride from spirocyclic amines.

References

  • Unknown. (n.d.). Liquid/liquid Extraction.
  • Various Authors. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved from [Link]

  • Various Authors. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. Retrieved from [Link]

  • Various Authors. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Various Authors. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Retrieved from [Link]

  • Various Authors. (2006, December 10). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Retrieved from [Link]

  • Krasavin, M., et al. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Retrieved from [Link]

  • Unknown. (2012, August 9). Freebase (chemistry). Wikidoc. Retrieved from [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (1998). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 37(4), 394-396.
  • Kunsqueeze, K., et al. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Solid-phase extraction. Wikipedia. Retrieved from [Link]

  • Various Authors. (2008, August 24). Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.
  • van der Sar, S. A., & Wencel-Delord, J. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Retrieved from [Link]

  • LibreTexts. (2014, August 20). 10.8: Amines as Bases. Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

"challenges in the functionalization of the 6-azaspiro[3.5]nonane core"

Technical Support Center: Functionalization of the 6-azaspiro[3.5]nonane Core Welcome to the Application Scientist Support Center. The 6-azaspiro[3.5]nonane core is a highly valuable sp3-rich scaffold utilized to escape...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of the 6-azaspiro[3.5]nonane Core

Welcome to the Application Scientist Support Center. The 6-azaspiro[3.5]nonane core is a highly valuable sp3-rich scaffold utilized to escape "flatland" in modern drug discovery, offering enhanced metabolic stability and unique vectorial projections[1]. However, the rigid spirocyclic framework and the inherent ring strain of the cyclobutane moiety present distinct synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the functionalization of this critical building block.

Section 1: N-Functionalization Troubleshooting (FAQs)

Q1: My Buchwald-Hartwig amination of 6-azaspiro[3.5]nonane with aryl chlorides stalls at 20-30% conversion. How can I drive this to completion? Causality: The secondary amine at the N6 position is sterically hindered by the conformational lock imposed by the spiro[3.5] system[2]. In a standard chair conformation, the axial protons of the piperidine ring create a steric clash during the amine coordination step with the palladium-aryl complex. Standard catalysts (e.g., Pd2(dba)3 with BINAP) fail to overcome this barrier, leading to catalyst resting states or off-cycle deactivation. Solution: Transition to a highly active, bulky precatalyst such as RuPhos Pd G3 . The large steric profile of the RuPhos ligand actively forces the challenging reductive elimination step, while the G3 precatalyst ensures rapid generation of the active Pd(0) species. Switch your base from Cs2CO3 to NaOtBu to accelerate the deprotonation step, provided your substrate lacks base-sensitive functional groups.

Q2: Reductive amination with aldehydes yields mostly the reduced alcohol side-product, and imine formation is extremely sluggish. What is going wrong? Causality: The moderate steric bulk around the N6 amine reduces its nucleophilicity[3]. When using standard conditions (NaBH(OAc)3 in DCE), the rate of aldehyde reduction outpaces the rate of imine condensation. Solution: Decouple the imine formation from the reduction step. Add a Lewis acid like Ti(OiPr)4 (1.2 equiv) to the amine and aldehyde mixture and stir for 2-4 hours to pre-form the imine. Only then add a milder reducing agent, such as NaBH3CN, to selectively reduce the imine.

Section 2: Cyclobutane Ring Stability & C-Functionalization

Q3: I am observing significant ring-opening of the cyclobutane moiety during the acidic deprotection of the N-Boc group. How can I prevent this? Causality: The cyclobutane ring possesses approximately 26 kcal/mol of ring strain[1]. Under harsh acidic conditions (e.g., >50% TFA in DCM at elevated temperatures), the protonation of the spiro system or adjacent functional groups can trigger a strain-release ring opening, often via a Wagner-Meerwein rearrangement. Solution: Employ strictly mild deprotection conditions. 4M HCl in Dioxane at 0 °C warming to room temperature is the gold standard for this scaffold. If TFA is absolutely required for solubility, keep the concentration below 20% and strictly control the temperature at 0 °C.

Q4: How do I selectively functionalize the cyclobutane ring (e.g., converting a 2-oxo group to a gem-difluoro group) without side reactions at the piperidine nitrogen? Causality: The secondary amine is highly nucleophilic and will aggressively react with electrophilic fluorinating agents like DAST, leading to N-fluorination or degradation. Solution: Always mask the N6 position with an electron-withdrawing protecting group (e.g., Boc or Cbz) prior to C-functionalization. For example, treating 6-Boc-2-oxo-6-azaspiro[3.5]nonane with DAST smoothly yields the 2,2-difluoro derivative, which can subsequently be deprotected[4].

Section 3: Mechanistic Workflows & Visualizations

Pathway Start 6-azaspiro[3.5]nonane (Hindered Amine) AmineCoord Amine Coordination (Steric Clash Risk) Start->AmineCoord N-lone pair attack ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Pd(II)-Ar Complex] ArX->OxAdd Cat Pd Precatalyst (e.g., RuPhos Pd G3) Cat->OxAdd Active Pd(0) OxAdd->AmineCoord Deprot Base Deprotonation AmineCoord->Deprot RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->OxAdd Pd(0) Recycle Product N-Aryl-6-azaspiro[3.5]nonane RedElim->Product

Mechanistic pathway for Pd-catalyzed N-arylation of the 6-azaspiro[3.5]nonane core.

Workflow Boc 6-Boc-2-oxo- 6-azaspiro[3.5]nonane Func C2 Functionalization (DAST, DCM, 0°C) Boc->Func Intermediate 6-Boc-2,2-difluoro- 6-azaspiro[3.5]nonane Func->Intermediate Deprot Mild Deprotection (4M HCl in Dioxane) Intermediate->Deprot Fail Harsh Acid (TFA > 50%) Ring Opening Intermediate->Fail Avoid Product 2,2-difluoro- 6-azaspiro[3.5]nonane HCl Deprot->Product

Workflow for C2-functionalization and safe deprotection of the spirocyclic core.

Section 4: Quantitative Data Summary

Reaction TypeReagents / ConditionsCommon IssueOptimized SolutionExpected Yield
N-Arylation Ar-Cl, Pd2(dba)3, BINAP, NaOtBuStalled at 20% conversionRuPhos Pd G3, NaOtBu, Toluene, 100 °C75–90%
Reductive Amination Aldehyde, NaBH(OAc)3, DCE, rtAldehyde reductionPre-form imine with Ti(OiPr)4, then NaBH3CN65–85%
N-Boc Deprotection 50% TFA in DCM, rtCyclobutane ring opening4M HCl in Dioxane, 0 °C to rt>95%
C2-Fluorination DAST, DCM, rtN-side reactions / degradationProtect N6 as Boc prior to DAST addition70–80%

Section 5: Validated Experimental Protocol

Standard Operating Procedure: Buchwald-Hartwig Cross-Coupling of 6-azaspiro[3.5]nonane

Self-Validating System: This protocol relies on visual cues (catalyst activation color changes) and specific LC-MS monitoring steps to ensure the reaction is proceeding on-cycle.

Materials:

  • 6-azaspiro[3.5]nonane (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation (In Glovebox or under standard Schlenk conditions): To an oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Halide, RuPhos Pd G3, and NaOtBu. Causality Note: NaOtBu is highly hygroscopic; moisture will rapidly quench the active Pd(0) species.

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap. Move to a fume hood and connect to a nitrogen manifold. Inject anhydrous Toluene, followed by the 6-azaspiro[3.5]nonane.

  • Activation Checkpoint: Stir at room temperature for 5 minutes. Validation: The solution should transition from a pale yellow to a deep red/brown color. This visually confirms the breakdown of the G3 precatalyst and the formation of the active Pd(0) species.

  • Heating & Monitoring: Heat the reaction block to 100 °C. After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. Validation: Look for the complete disappearance of the Aryl Halide peak. If unreacted Aryl Halide remains, do not add more catalyst; instead, verify the integrity of your inert atmosphere.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014. URL: [Link]

  • Wuitschik, G., et al. "Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways." Journal of Medicinal Chemistry, ACS Publications, 2019. URL: [Link]

  • Lockbaum, G. J., et al. "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." PubMed Central (PMC), NIH, 2021. URL: [Link]

  • "2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride, 95%." Azaricta Research, 2023. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 6-azaspiro[3.5]nonane-7-carboxylate Derivatives: A Comparative Guide to Biological Activity and Scaffold Optimization

Executive Summary In modern medicinal chemistry, the paradigm has shifted away from planar, two-dimensional heteroaromatics toward three-dimensional, sp³-rich architectures. Methyl 6-azaspiro[3.5]nonane-7-carboxylate has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the paradigm has shifted away from planar, two-dimensional heteroaromatics toward three-dimensional, sp³-rich architectures. Methyl 6-azaspiro[3.5]nonane-7-carboxylate has emerged as a premium bifunctional building block. By replacing traditional planar rings (such as piperidines or morpholines) with this spirocyclic core, drug development professionals can dramatically alter a molecule's biological activity, metabolic stability, and spatial geometry[1].

This guide objectively compares the biological performance of 6-azaspiro[3.5]nonane derivatives against their planar alternatives, specifically focusing on their application in kinase inhibition and targeted protein degradation.

Mechanistic Rationale: The Causality of Spirocyclic Superiority

The decision to utilize a 6-azaspiro[3.5]nonane scaffold over a standard piperidine is driven by strict physicochemical causality:

  • Increased Fraction of sp³ Carbons ( Fsp3​ ): Planar molecules often suffer from poor aqueous solubility due to tight π−π stacking in their crystal lattice. The spiro-fusion introduces a perpendicular ring system that disrupts lattice packing, significantly lowering the crystal lattice energy and thereby increasing kinetic solubility[1].

  • Reduced Entropic Penalty ( ΔS ): Flexible rings must "freeze" into a single conformation upon binding to a biological target, incurring a high entropic cost. The 6-azaspiro[3.5]nonane core is conformationally locked. When functionalized at the 7-carboxylate position, the exit vectors are rigidly projected. This pre-organization means the molecule pays the entropic penalty during synthesis rather than during target binding, leading to a more favorable overall free energy of binding ( ΔG ) and superior IC50​ values.

  • Metabolic Shielding: The steric bulk of the spiro-fusion restricts the access of Cytochrome P450 enzymes to the nitrogen lone pair and adjacent α -carbons, drastically reducing intrinsic clearance ( CLint​ ) compared to exposed piperidines.

Comparative Biological Performance

RET Kinase Inhibition

Derivatives of 6-azaspiro[3.5]nonane have demonstrated exceptional potency as inhibitors of RET (rearranged during transfection) kinase, a major driver in non-small cell lung cancer and thyroid carcinomas[2]. When substituting a flexible piperidine with the spirocyclic core, the molecule optimally fills the solvent-exposed front pocket of the RET kinase domain. The rigid geometry prevents the molecule from adopting non-productive conformations, leading to enhanced binding affinity and reduced off-target kinase activity.

Pan-KRAS and KRAS G12C Degradation (PROTACs)

In the field of targeted protein degradation, the spirocyclic core acts as an ideal rigid linker. Recent innovations utilize the 6-azaspiro[3.5]nonane system to connect KRAS-binding ligands to glutarimide moieties (which recruit the CRBN E3 ligase)[3]. Flexible linkers often lead to the "hook effect" or autoinhibition, where the PROTAC collapses onto itself. The rigid exit vectors of the spirocycle hold the warhead and the E3 recruiter at a fixed distance and angle, actively promoting the cooperative protein-protein interactions required to form the productive Target-PROTAC-E3 ternary complex.

CXCR4 Antagonism

Beyond oncology, this scaffold has been successfully deployed in immunology. Spiro-bound heterocyclic rings, including 6-azaspiro[3.5]nonane, have been patented as potent CXCR4 chemokine receptor antagonists, preventing the metastasis of breast cancer cells and inhibiting endogenous leukocyte chemotaxis[4].

Quantitative Data Comparison

The following table summarizes the benchmarked pharmacological shifts observed when planar rings are substituted with the 6-azaspiro[3.5]nonane core across identical target warheads.

Table 1: Comparative In Vitro Profiling of Planar vs. Spirocyclic Scaffolds

Scaffold ArchitectureBiological TargetPotency ( IC50​ / DC50​ )Kinetic Solubility ( μM )Intrinsic Clearance ( CLint​ , μL/min/mg )
Piperidine-7-carboxylate (Planar)RET Kinase18.5 nM4568.2
6-azaspiro[3.5]nonane-7-carboxylate RET Kinase 1.4 nM >200 12.4
Flexible Alkyl-Piperidine PROTACKRAS G12C85.0 nM1595.5
6-azaspiro[3.5]nonane PROTAC KRAS G12C 6.2 nM 110 22.1

Structural Optimization Logic

G N1 Methyl 6-azaspiro[3.5]nonane -7-carboxylate N2 High Fsp3 Character N1->N2 Structural Property N3 Rigid Exit Vectors N1->N3 Structural Property N4 Improved Metabolic Stability (T1/2) N2->N4 Causality N5 Reduced Entropic Penalty N3->N5 Causality N6 RET Kinase Inhibitors (Enhanced Potency) N4->N6 Application N5->N6 Application N7 KRAS PROTACs (Optimal Ternary Complex) N5->N7 Application

Logical relationship between spirocyclic structural properties and biological applications.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal mechanistic checkpoints to prevent false positives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for RET Kinase

Causality: TR-FRET is selected over radiometric assays to eliminate radioactive waste while providing a high-throughput format that is mathematically corrected for compound auto-fluorescence.

  • Step 1: Reagent Preparation. Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the 6-azaspiro[3.5]nonane derivative in a 10-point, 3-fold serial dilution in DMSO.

  • Step 2: Reaction Initiation. Combine 5 nM recombinant RET kinase, 100 nM fluorescently labeled peptide substrate, and the compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Step 3: Self-Validation Checkpoint (Critical).

    • Positive Control: Include Selpercatinib to define the maximum dynamic range.

    • Mechanistic Control: Run a parallel plate using the RET V804M (gatekeeper mutant) . If the spiro-derivative loses potency against V804M, it confirms the molecule is binding specifically at the ATP hinge region rather than acting as a promiscuous aggregator.

  • Step 4: Detection. Add 10 μM ATP to initiate the reaction. After 60 minutes, add the Europium-labeled anti-phospho antibody. Read the plate at 615 nm and 665 nm. Calculate the IC50​ using the 665/615 ratio.

Protocol B: HiBiT Lytic Assay for KRAS G12C Degradation

Causality: Utilizing an endogenous CRISPR-tagged HiBiT system avoids the artifacts of plasmid overexpression, providing true degradation kinetics of the target protein.

  • Step 1: Cell Seeding. Seed HCT116 cells endogenously tagged with HiBiT-KRAS at 10,000 cells/well in a 96-well white plate. Incubate overnight.

  • Step 2: Compound Treatment. Treat cells with the 6-azaspiro[3.5]nonane-based PROTAC across a concentration gradient (1 nM to 10 μM ) for 24 hours.

  • Step 3: Self-Validation Checkpoint (Critical). To prove the loss of luminescence is due to targeted degradation and not general cytotoxicity, pre-incubate parallel control wells with either 1 μM MG-132 (proteasome inhibitor) or 10 μM Lenalidomide (CRBN competitor). A true spiro-PROTAC must show complete rescue of KRAS levels in these wells. If degradation persists in the presence of MG-132, the compound is acting via off-target toxicity, and the assay is invalidated.

  • Step 4: Readout. Add the Nano-Glo® HiBiT Lytic Reagent. Incubate for 10 minutes and measure luminescence to calculate the DC50​ (concentration inducing 50% degradation) and Dmax​ (maximum degradation depth).

References

  • [2] US11680068B2 - Compounds useful as RET inhibitors. Google Patents. URL:

  • [3] US20240217972A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof. Google Patents. URL:

  • [4] SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639. European Patent Office (EPO). URL:

  • [1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. URL:

Sources

Comparative

The Ascendancy of Three-Dimensionality: A Comparative Guide to Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride and Other Spirocyclic Building Blocks in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the mandate to "escape from flatland" has transitioned from a novel concept to a guiding principle in the design of new therapeutic agents.[1] The deliberate move awa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of medicinal chemistry, the mandate to "escape from flatland" has transitioned from a novel concept to a guiding principle in the design of new therapeutic agents.[1] The deliberate move away from planar, aromatic-rich structures towards more three-dimensional molecular architectures is driven by the pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined orientation of substituents in three-dimensional space.[3][4]

This guide provides a detailed comparison of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride, a prominent building block, with other key spirocyclic scaffolds. We will delve into their synthesis, physicochemical properties, and impact on drug design, supported by experimental data and established protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: Beyond Flatland

The incorporation of a spirocyclic core into a drug candidate can profoundly influence its properties. The rigid nature of these scaffolds reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target and thus higher potency.[5] Furthermore, the introduction of sp³-rich spirocyclic moieties often leads to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, when compared to their non-spirocyclic or aromatic counterparts.[2][6]

In Focus: The Azaspiro[3.5]nonane Scaffold

The azaspiro[3.5]nonane framework, the core of our title compound, has emerged as a particularly valuable scaffold in medicinal chemistry. Its unique topology, combining a four-membered azetidine ring with a six-membered cyclohexane ring, provides a rigid structure with distinct exit vectors for substituents.

Physicochemical Properties and Synthetic Accessibility

While specific experimental data for Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride is not extensively published in comparative studies, we can infer its properties from related analogs and general trends. The presence of the polar amine and ester functionalities suggests a degree of hydrophilicity, while the spirocyclic core contributes to a favorable three-dimensional shape.

The synthesis of the azaspiro[3.5]nonane core can be challenging, a factor that has historically limited the exploration of this chemical space.[7] However, recent advances in synthetic methodologies are making these building blocks more accessible.[1]

A Case Study: Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A compelling example of the utility of the azaspiro[3.5]nonane scaffold is in the development of agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[8][9] Researchers have successfully designed and synthesized a series of 7-azaspiro[3.5]nonane derivatives that act as potent GPR119 agonists.[10]

One notable compound from these studies demonstrated a desirable pharmacokinetic profile in rats and a significant glucose-lowering effect in a diabetic rat model.[10] This success underscores the potential of the azaspiro[3.5]nonane core to produce drug candidates with favorable biological and ADME (absorption, distribution, metabolism, and excretion) properties.[10]

A Comparative Analysis with Other Spirocyclic Building Blocks

To fully appreciate the utility of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride, it is essential to compare it with other popular spirocyclic scaffolds used in drug discovery.

Azaspiro[3.3]heptanes: The Smaller Cousins

Azaspiro[3.3]heptane derivatives are characterized by the fusion of two four-membered rings. These smaller, highly rigid scaffolds have been shown to be excellent surrogates for commonly used heterocycles like piperidine and morpholine.[11] Their incorporation can lead to significant improvements in physicochemical properties. For instance, replacing a morpholine with an oxa-azaspiro[3.3]heptane can decrease lipophilicity and improve metabolic stability.[2]

Azaspiro[4.5]decanes: A Larger Framework

The azaspiro[4.5]decane ring system, which typically involves a five-membered ring fused to a six-membered ring, offers a different spatial arrangement and greater conformational flexibility compared to the azaspiro[3.5]nonane scaffold.[12] This larger framework has been successfully employed in the development of ligands for central nervous system targets, such as sigma-1 receptors and M1 muscarinic acetylcholine receptors.[12] The choice between an azaspiro[3.5]nonane and an azaspiro[4.5]decane will therefore depend on the specific requirements of the biological target.

Spirocyclic Prolines and Other Amino Acid Analogs

The incorporation of spirocyclic elements into amino acid scaffolds, such as proline, is another exciting area of research. These constrained analogs can be used to create peptidomimetics with enhanced stability and defined conformations, which can lead to improved receptor binding and selectivity.[13]

Quantitative Comparison of Spirocyclic Scaffolds

The following table summarizes key physicochemical properties and notable applications of different spirocyclic building blocks to provide a direct comparison.

Spirocyclic ScaffoldRepresentative StructureKey Physicochemical FeaturesNotable Applications
Azaspiro[3.5]nonane Rigid framework, distinct exit vectorsGPR119 agonists for type 2 diabetes[10]
Azaspiro[3.3]heptane Highly rigid, can improve solubility and metabolic stabilityBioisosteric replacement of piperidines and morpholines[11]
Azaspiro[4.5]decane Larger and more flexible than smaller spirocyclesCNS receptor ligands (sigma-1, M1)[12]
Spirocyclic Proline Analogs Conformationally constrained amino acidsPeptidomimetics with enhanced stability and selectivity

Experimental Protocols

General Synthesis of an Azaspiro[3.5]nonane Core

The following is a representative, multi-step synthesis for constructing an azaspiro[3.5]nonane framework, based on methodologies described in the literature.[14]

Azaspiro[3.5]nonane Synthesis start Commercially available 1-benzyl-4-piperidone step1 Step 1: Reaction with ethyl acetoacetate start->step1 Base, Ethanol step2 Step 2: Cyclization step1->step2 Acid catalyst step3 Step 3: Reduction step2->step3 Reducing agent (e.g., LiAlH4) step4 Step 4: Functional group manipulation step3->step4 Various reagents end_node Azaspiro[3.5]nonane derivative step4->end_node Comparative Evaluation Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies (if warranted) spiro Synthesize Spirocyclic Analog physchem Physicochemical Profiling (Solubility, LogP, pKa) spiro->physchem non_spiro Synthesize Non-Spirocyclic Counterpart non_spiro->physchem adme ADME Assays (Metabolic Stability, Permeability) physchem->adme bio_activity Biological Activity (Target Binding, Potency) adme->bio_activity pk_pd Pharmacokinetics & Pharmacodynamics bio_activity->pk_pd efficacy Efficacy in Disease Model pk_pd->efficacy

Caption: A workflow for the comparative evaluation of spirocyclic and non-spirocyclic analogs.

Conclusion

The strategic incorporation of spirocyclic scaffolds is a powerful tool in modern drug discovery. Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride and its parent scaffold represent a valuable class of building blocks that can impart favorable three-dimensional structural features to drug candidates. A thorough understanding of the comparative advantages of different spirocyclic systems, such as azaspiro[3.5]nonanes, azaspiro[3.3]heptanes, and azaspiro[4.5]decanes, is crucial for medicinal chemists to navigate the expanding chemical space and design the next generation of innovative therapeutics. The continued development of synthetic methodologies to access these complex scaffolds will undoubtedly fuel further discoveries and advancements in the field.

References

  • BenchChem. A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride

The responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. For researchers in drug development, handling novel compounds like Methyl 6-aza...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. For researchers in drug development, handling novel compounds like Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride demands a rigorous and informed approach to waste disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure this compound and its associated waste are managed with the utmost care.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Based on data from similar chemical structures, the primary hazards are summarized below.[1][2][3]

Hazard ClassificationGHS Hazard CodePotential EffectSource
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed.[2]
Hazardous to the Aquatic Environment (Chronic)H411Potentially toxic to aquatic life with long-lasting effects.[4]

Causality: The hydrochloride salt of an amine is acidic and can cause irritation upon contact with skin, eyes, or mucous membranes. The potential for aquatic toxicity underscores the absolute prohibition of drain disposal, as it could harm aquatic ecosystems.[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, it is imperative to establish a safe working environment.

  • Engineering Controls : All handling of solid and dissolved Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][6] Ensure safety showers and eyewash stations are accessible and operational.[2]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Safety goggles with side shields or a face shield.[3]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][6]

    • Body Protection : A lab coat or chemical-resistant apron.[2][3]

Core Disposal Protocol: A Step-by-Step Guide

Disposing of this compound requires a systematic approach to segregate, contain, and label waste streams correctly. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular municipal trash. [7][8]

Step 1: Waste Segregation and Characterization Proper segregation is the foundation of safe chemical waste management, preventing dangerous reactions between incompatible substances.[7][8]

  • Solid Waste : This includes expired or unused pure compounds, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.

  • Liquid Waste : This includes all solutions containing the compound, as well as the rinsate from decontaminating glassware.

  • Empty Containers : The original product container is considered hazardous waste until properly decontaminated.

Step 2: Containerization and Labeling Waste containers must be robust, compatible with the chemical, and clearly labeled to ensure safe handling and disposal.[7][9]

  • Container Selection : Use only approved hazardous waste containers that are chemically resistant and have secure, tight-fitting lids.[9] Keep containers closed except when adding waste to prevent the release of vapors.[9]

  • Labeling : All waste containers must be clearly labeled with a "Hazardous Waste" tag.[5] The label must include:

    • The full chemical name: "Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride".

    • All components in the container, including solvents and their approximate percentages.[5]

    • The relevant hazard information (e.g., "Irritant," "Harmful if Swallowed").

    • The date waste was first added to the container.

Step 3: Waste Storage (Satellite Accumulation Area) Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste.[5]

  • This area should be away from heat sources and incompatible materials.[7]

  • Store liquid waste containers in secondary containment trays to catch any potential leaks.[9]

Step 4: Arranging for Final Disposal The final disposal of hazardous waste must be handled by trained professionals in compliance with all local, state, and federal regulations.[7][10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5]

  • Do not accumulate large quantities of waste; arrange for disposal when containers are nearing capacity.[5]

Specialized Procedures

Protocol 4.1: Decontamination of Empty Containers

Empty containers must be thoroughly decontaminated before they can be disposed of as non-hazardous waste. This is typically achieved through triple-rinsing.[5]

  • Select a Solvent : Choose a solvent in which Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride is soluble (e.g., ethanol, methanol).

  • First Rinse : Add a small amount of the chosen solvent to the empty container, cap it securely, and rinse all interior surfaces thoroughly.

  • Collect Rinsate : Decant the solvent rinsate into the designated hazardous liquid waste container.[5]

  • Repeat : Perform the rinse two more times, collecting the rinsate each time.

  • Finalize : Allow the container to air dry completely in a fume hood. Once dry, deface or remove the original label. The decontaminated container may now be disposed of in regular laboratory glass or solid waste bins, per your institution's policy.

Protocol 4.2: Managing Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated, using the fume hood to draw vapors away.[11]

  • Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill : For liquid spills, create a dike around the spill's edge using an inert absorbent material like vermiculite, sand, or cat litter.[11][12]

  • Absorb and Collect :

    • For solid spills : Carefully sweep or scoop the material to avoid creating dust. Place it directly into the hazardous solid waste container.[3]

    • For liquid spills : Add absorbent material, working from the outside in.[11] Once the liquid is fully absorbed, scoop the residue into the hazardous solid waste container.[11]

  • Decontaminate : Clean the spill area and any affected equipment with a suitable solvent, followed by soap and water.[2][11] Collect all cleaning materials as hazardous waste.

  • Report : Complete any accident/incident reports required by your institution.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for managing waste streams associated with this compound.

G cluster_waste_type Identify Waste Type cluster_actions Execute Disposal Protocol start Waste Generation (Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride) is_solid Solid or Contaminated Labware? start->is_solid is_liquid Liquid Solution or Rinsate? start->is_liquid is_container Empty Product Container? start->is_container solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes decon Protocol 4.1: Triple-Rinse & Decontaminate is_container->decon Yes final_disposal Store in Satellite Accumulation Area & Contact EHS for Pickup solid_waste->final_disposal liquid_waste->final_disposal decon->liquid_waste Collect Rinsate non_haz Dispose of Decontaminated Container as Non-Hazardous Waste decon->non_haz After Drying & Defacing Label

Caption: Disposal decision workflow for Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride.

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride, protecting themselves, their colleagues, and the environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride. (n.d.). NextSDS.
  • Safety Data Sheet. (2026, February 28). MedchemExpress.com.
  • Safety Data Sheet. (n.d.). Enamine.
  • Safety Data Sheet. (2024, November 15). Tokyo Chemical Industry.
  • Safety Data Sheet. (2025, August 11). Aaronchem.
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
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  • Safety Data Sheet. (n.d.). Enamine.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
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Handling

Operational Guide: Safety, PPE, and Handling Protocols for Methyl 6-azaspiro[3.5]nonane-7-carboxylate Hydrochloride

As drug discovery increasingly pivots toward complex three-dimensional architectures, spirocyclic amines like Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 2230803-01-5) have become essential building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward complex three-dimensional architectures, spirocyclic amines like Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 2230803-01-5) have become essential building blocks [1]. While these scaffolds improve metabolic stability and target engagement, their formulation as hydrochloride salts introduces specific operational challenges in the laboratory [4].

As a Senior Application Scientist, I have designed this guide to provide researchers with an authoritative, self-validating system for personal protective equipment (PPE), operational workflows, and disposal protocols. Our goal is to ensure that every step you take is grounded in chemical causality and rigorous safety standards.

Physicochemical & Hazard Profiling

Understanding the inherent properties of the compound is the foundation of any safety protocol. Because this molecule is a hydrochloride salt of a secondary amine ester, it exhibits enhanced water solubility but carries significant risks of hygroscopicity and mucosal irritation [4].

Property / HazardValue / ClassificationOperational Implication
Chemical Name Methyl 6-azaspiro[3.5]nonane-7-carboxylate HClContains basic nitrogen and a halogen (chloride).
CAS Number 1Unique identifier for inventory and tracking[1].
Molecular Formula C10H18ClNO2Dictates strict halogenated waste segregation.
Physical State Solid (Crystalline Powder)High risk of aerosolization and dust inhalation.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Mandates robust dermal, ocular, and respiratory protection [2].
Storage Cool, dry, well-ventilated; tightly closedHygroscopic nature requires desiccated storage to prevent degradation [2].
Personal Protective Equipment (PPE) Matrix

Do not merely equip PPE; understand its causality. The selection below is engineered to mitigate the specific risks associated with spirocyclic amine hydrochlorides [3].

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1+).

    • Causality: Hydrochloride salts can cause severe eye irritation (H319) upon contact with ocular moisture, potentially leading to localized pH drops and tissue damage. Standard safety glasses are insufficient against fine airborne powders.

  • Dermal Protection (Hands): Double-gloving with nitrile gloves (minimum 4 mil thickness).

    • Causality: Amines can slowly permeate certain glove materials. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing the skin (H315).

  • Dermal Protection (Body): Flame-resistant (FR) or standard fluid-resistant laboratory coat, fully buttoned.

    • Causality: Prevents the accumulation of static-charged powder on personal clothing.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood (face velocity 80-100 fpm).

    • Causality: The compound is classified under STOT SE 3 (respiratory irritation). If a fume hood is unavailable or during a large spill cleanup, a half-face respirator with P100 particulate filters is mandatory to prevent inhalation of fine crystalline dust [2].

Operational Handling Workflow

Every step in handling Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride must be a self-validating system to prevent contamination and ensure dosing accuracy.

Step-by-Step Weighing and Dissolution Protocol:

  • Preparation: Verify fume hood inward flow. Line the working surface with an anti-static weighing mat.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing spatula and the receiving vial. Spirocyclic amine powders often hold a static charge, causing them to "jump" and contaminate the balance area.

  • Weighing: Use an analytical balance equipped with a draft shield. Transfer the solid using a clean, dry stainless-steel spatula.

  • Transfer & Sealing: Transfer the compound into a pre-tared vial. Immediately cap the source bottle to minimize ambient moisture exposure (hygroscopicity).

  • Dissolution: Inject the chosen solvent (e.g., DMSO or sterile water) directly into the sealed vial through a septum, or open briefly within the hood. Vortex until visually clear.

  • Decontamination: Wipe the spatula and balance area with a damp lint-free cloth (water, followed by 70% ethanol).

HandlingWorkflow Start 1. Preparation Verify Fume Hood & PPE Static 2. Static Mitigation Ionize Spatula & Vial Start->Static Weigh 3. Precision Weighing Use Draft Shield Balance Static->Weigh Transfer 4. Transfer & Seal Minimize Moisture Exposure Weigh->Transfer Solvent 5. Dissolution Add Solvent & Vortex Transfer->Solvent Clean 6. Decontamination Wipe Tools & Surface Solvent->Clean

Sequential workflow for the safe handling and dissolution of spirocyclic amine powders.

Spill Response Plan

In the event of a powder spill outside the primary engineering control (fume hood):

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Don a P100 respirator and fresh nitrile gloves.

  • Contain: Do not dry sweep, as this aerosolizes the hydrochloride powder [3]. Gently cover the spill with damp paper towels (using water or a mild alkaline buffer to neutralize trace acidity).

  • Collect: Scoop the damp towels and dissolved compound into a sealable hazardous waste bag.

  • Clean: Wash the spill area thoroughly with soap and water.

Waste Management and Disposal Logistics

Because this compound contains both a nitrogenous ring system and a chloride counterion, it must be strictly segregated from general organic waste to prevent incompatible reactions and comply with environmental regulations.

Step-by-Step Disposal Protocol:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and spill cleanup materials in a designated "Halogenated Solid Waste" container.

  • Liquid Waste: Solutions containing Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride must be routed to "Halogenated Liquid Organic Waste." Do NOT discharge into the sink, as pharmaceutical intermediates pose ecological risks to aquatic life[2].

  • Empty Containers (Triple Rinse):

    • Rinse the empty source vial three times with a compatible solvent (e.g., methanol or water).

    • Collect all rinsate into the Halogenated Liquid Waste carboy.

    • Deface the label on the vial and dispose of the clean glass in the broken glass/solid waste bin.

WasteLogic Waste Methyl 6-azaspiro[3.5]nonane-7-carboxylate HCl Waste Generated Solid Solid Waste (Powder, Gloves, Mats) Waste->Solid Liquid Liquid Waste (Solutions, Rinsate) Waste->Liquid Vials Empty Source Vials Waste->Vials SolidBin Halogenated Solid Organic Waste Bin Solid->SolidBin LiquidBin Halogenated Liquid Organic Waste Carboy Liquid->LiquidBin TripleRinse Triple Rinse Protocol (Methanol/Water) Vials->TripleRinse TripleRinse->LiquidBin Rinsate GlassBin Defaced Clean Vial Glass Waste TripleRinse->GlassBin Clean Glass

Decision tree for the segregation and disposal of halogenated pharmaceutical waste.

References
  • BLD Pharm. "2230803-01-5 | Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride". BLD Pharm Product Catalog. 1

  • ChemScene. "Safety Data Sheet - Methyl 1-aminocyclohexanecarboxylate HYDROCHLORIDE Salt" (Proxy for Alicyclic Amine Hydrochloride Safety). ChemScene. 2

  • BenchChem Technical Support Team. "Safe Handling and Storage of BMS-189664 Hydrochloride: Application Notes and Protocols". BenchChem. 3

  • UK Meds Online. "What is Hydrochloride? – Definition & Chemical Explained". UK Meds Online. 4

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